molecular formula C13H11N2O7P B12551964 Methyl bis(4-nitrophenyl) phosphite CAS No. 147357-66-2

Methyl bis(4-nitrophenyl) phosphite

Cat. No.: B12551964
CAS No.: 147357-66-2
M. Wt: 338.21 g/mol
InChI Key: WWLGNJSOIRYUIJ-UHFFFAOYSA-N
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Description

Methyl bis(4-nitrophenyl) phosphite is an organophosphorus compound of interest in scientific research, particularly in the fields of synthetic chemistry and enzymology. While specific studies on this exact compound are not readily available, its structural analogs, such as bis(4-nitrophenyl) phosphate (BNPP) and bis(4-nitrophenyl) methylphosphonate, are well-characterized and widely utilized as model substrates . These compounds are primarily employed as phosphodiester analogs to study the catalytic mechanisms of phosphotriesterases and phosphatases . Researchers use these substrates to investigate the hydrolytic efficiency and mechanism of action of various catalysts, including dimetallic complexes and metal-organic frameworks (MOFs) . The 4-nitrophenyl leaving group allows for convenient spectrophotometric monitoring of the hydrolysis reaction, facilitating kinetic studies. Based on its structure, Methyl bis(4-nitrophenyl) phosphite is expected to serve as a valuable precursor or model compound in the development of hydrolysis catalysts, potentially for the deactivation of nerve agent simulants . It may also find applications in the synthesis of other phosphorus-containing derivatives. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

CAS No.

147357-66-2

Molecular Formula

C13H11N2O7P

Molecular Weight

338.21 g/mol

IUPAC Name

methyl bis(4-nitrophenyl) phosphite

InChI

InChI=1S/C13H11N2O7P/c1-20-23(21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3

InChI Key

WWLGNJSOIRYUIJ-UHFFFAOYSA-N

Canonical SMILES

COP(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

Methyl bis(4-nitrophenyl) phosphite: Structural Properties and Applications in Chemoselective O-Phosphitylation

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

In the development of oligonucleotide therapeutics, phosphorylated sugars, and lipid nanoparticles, the precision of phosphorus-oxygen bond formation is critical. Methyl bis(4-nitrophenyl) phosphite (CAS: 147357-66-2) has emerged as a highly stable, chemoselective P(III) phosphitylating reagent [1]. Unlike traditional reagents that suffer from over-reactivity and poor selectivity, this compound leverages the differential leaving-group ability of its 4-nitrophenoxy substituents to enable the controlled, stepwise synthesis of non-symmetrical phosphite triesters. This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for utilizing this reagent in advanced synthetic workflows.

Chemical Identity and Physical Properties

Methyl bis(4-nitrophenyl) phosphite is characterized by a central trivalent phosphorus atom bonded to one methoxy group and two 4-nitrophenoxy groups. The electron-withdrawing nature of the nitro groups fundamentally alters the electron density at the phosphorus center, tuning its electrophilicity.

Table 1: Fundamental Chemical and Physical Properties
PropertyValueCausality / Significance
Chemical Name Methyl bis(4-nitrophenyl) phosphiteStandard IUPAC nomenclature.
CAS Registry Number 147357-66-2Unique identifier for regulatory/safety tracking [2].
Molecular Formula C₁₃H₁₁N₂O₇PDefines the stoichiometric mass for reaction planning.
Molecular Weight 338.21 g/mol Used for precise molar equivalent calculations.
Topological Polar Surface Area 132.92 ŲIndicates high polarity, affecting solvent compatibility (requires polar aprotic solvents like MeCN)[2].
LogP (Predicted) 4.88Suggests lipophilicity, aiding in the solubility of complex lipid/nucleoside conjugates [2].

Mechanistic Causality: Reactivity and O-Chemoselectivity

The architectural brilliance of Methyl bis(4-nitrophenyl) phosphite lies in its precisely tuned reactivity profile, which solves two major problems in organophosphorus synthesis: over-substitution and functional group interference .

The Stepwise Desymmetrization Mechanism

When a primary alcohol is introduced to the reagent, the first 4-nitrophenoxy group is rapidly displaced. The 4-nitrophenoxide anion is an excellent leaving group due to the resonance stabilization provided by the para-nitro moiety.

Crucially, once the first substitution occurs, the phosphorus center becomes significantly less electrophilic. The remaining 4-nitrophenoxy group is retained, effectively halting the reaction at the mono-substituted intermediate stage. This differential reactivity allows chemists to isolate non-symmetrical phosphorus(III) esters or sequentially add a different nucleophile to create highly customized phosphite triesters [1].

Unprecedented O-Chemoselectivity

In conventional synthesis, reacting an amino alcohol with a phosphorylating agent requires tedious N-protection (e.g., Fmoc or Boc) because amines are generally more nucleophilic than alcohols. However, Methyl bis(4-nitrophenyl) phosphite exhibits a profound kinetic preference for O-phosphitylation [1]. The hard electrophilic character of the P(III) center, modulated by the nitrophenyl groups, aligns perfectly with the hard oxygen nucleophile, allowing unprotected amino alcohols to be selectively phosphitylated at the hydroxyl group.

Reactivity A Methyl bis(4-nitrophenyl) phosphite (Highly Electrophilic) B Mono-substituted Intermediate (Reduced Electrophilicity) A->B + R1-OH (Amino Alcohol) Fast, O-selective - 4-Nitrophenol C Di-substituted Product (Custom Phosphite Triester) B->C + R2-OH (Second Alcohol) Slower, Controlled - 4-Nitrophenol

Figure 1: Stepwise, chemoselective O-phosphitylation mechanism of Methyl bis(4-nitrophenyl) phosphite.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol: Chemoselective O-Phosphitylation and Subsequent Sulfurization

This workflow details the synthesis of a phosphorothioate analog, a common modification in oligonucleotide therapeutics to enhance nuclease resistance [1].

Prerequisites:

  • All glassware must be oven-dried at 120°C overnight.

  • Solvents (Acetonitrile - MeCN) must be strictly anhydrous (<10 ppm H₂O). Causality: P(III) reagents are highly susceptible to hydrolysis, which yields dead-end H-phosphonate byproducts.

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve 10.0 mmol of Methyl bis(4-nitrophenyl) phosphite in 20 mL of anhydrous MeCN under an inert nitrogen (N₂) atmosphere at room temperature.

  • Nucleophile Addition: Slowly add 10.0 mmol of the target unprotected amino alcohol.

  • Self-Validation Checkpoint (Colorimetric): As the reaction proceeds, the displacement of 4-nitrophenol will turn the solution distinctively yellow (especially if a mild base is present to form the phenoxide).

  • Reaction Monitoring: Stir for approximately 10 minutes. Validation: Extract a 0.1 mL aliquot and analyze via ³¹P NMR. The starting material peak (typically around ~130-140 ppm) should completely shift to the intermediate phosphite resonance.

  • Sulfurization (Oxidation to P(V)): Once the intermediate is confirmed, add 15.0 mmol of elemental sulfur (S₈) directly to the reaction flask. Stir for 45 minutes at room temperature.

  • Workup and Purification: Evaporate the solvent under reduced pressure. Co-evaporate the residue with toluene (3 × 15 mL) to remove residual MeCN and unreacted sulfur. Purify the resulting phosphorothioate via preparative HPLC (C18 column, aqueous triethylammonium hydrogen carbonate/MeCN gradient).

Workflow S1 Step 1: Reagent Preparation Dissolve in anhyd. MeCN under N2 S2 Step 2: O-Phosphitylation Add unprotected amino alcohol S1->S2 S3 Step 3: Analytical Validation Track via 31P NMR & Colorimetry S2->S3 S4 Step 4: Sulfurization Add Elemental Sulfur (S8) at RT S3->S4 S5 Step 5: Purification Toluene Co-evaporation & HPLC S4->S5

Figure 2: Self-validating experimental workflow for O-phosphitylation and sulfurization.

Analytical Grounding and Safety Considerations

Spectroscopic Tracking: The transition from P(III) to P(V) is the definitive proof of successful sulfurization. While the intermediate phosphite triester resonates in the downfield region characteristic of P(III) species, the final phosphorothioate product will exhibit a sharp ³¹P NMR signal shifted significantly upfield (typically 50–70 ppm depending on the exact substituents).

Safety & Toxicity: Organophosphorus compounds and their reactive intermediates can exhibit significant toxicity. While Methyl bis(4-nitrophenyl) phosphite is stable, the displaced 4-nitrophenol is a known irritant and systemic toxicant. All procedures must be conducted in a high-velocity fume hood. Furthermore, sulfurization and selenization reagents (especially selenium) present cumulative toxicity risks and require specialized waste disposal protocols [1].

References

  • Kashemirov, B. A.; Błażewska, K.; Justyna, K.; Lyu, J.; McKenna, C. E. (2021). Science of Synthesis: Phosphoric Acid and Derivatives (Update 2021). Thieme Group. Available at:[Link]

Mechanism of action of Methyl bis(4-nitrophenyl) phosphite in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Methyl Bis(4-nitrophenyl) Phosphite in Organic Synthesis

Executive Summary

Methyl bis(4-nitrophenyl) phosphite is a highly specialized, stable phosphorus(III) reagent utilized extensively in advanced organic synthesis, particularly for the precise functionalization of complex molecules like nucleosides, carbohydrates, and lipids. This guide provides an in-depth mechanistic analysis of its bimodal reactivity, its exceptional O-chemoselectivity, and self-validating experimental protocols for its application in drug development and synthetic chemistry.

Structural Dynamics and Bimodal Reactivity

Phosphorylation via phosphorus(III) intermediates is generally preferred over direct phosphorus(V) phosphorylation due to the superior electrophilicity and faster reaction kinetics of P(III) species. Methyl bis(4-nitrophenyl) phosphite ( CH3​O-P(OC6​H4​NO2​)2​ ) represents a pinnacle of this approach, designed specifically with two highly electron-withdrawing 4-nitrophenoxy leaving groups.

The Causality of Differential Reactivity: The synthetic utility of this reagent hinges on the drastically different reaction kinetics between the displacement of the first and second 4-nitrophenoxy groups.

  • First Substitution (Rapid): The two strong electron-withdrawing p-nitro groups inductively deplete electron density from the central phosphorus atom, making it highly electrophilic. When an alcohol attacks, the first 4-nitrophenoxide acts as an excellent leaving group due to the resonance stabilization of the phenoxide anion.

  • Second Substitution (Controlled): Once the first 4-nitrophenoxy group is replaced by an electron-donating (or less electron-withdrawing) alkoxy group from the substrate, the electron density on the phosphorus atom increases. This significantly reduces the electrophilicity of the intermediate alkyl methyl 4-nitrophenyl phosphite. Consequently, the activation energy for the second substitution spikes, preventing over-reaction and allowing the nonsymmetrical P(III) ester to be isolated or selectively reacted under different conditions.

The Mechanism of O-Chemoselectivity

A critical challenge in organic synthesis is selectively phosphorylating a hydroxyl group in the presence of an unprotected amine (e.g., in amino alcohols). Methyl bis(4-nitrophenyl) phosphite achieves near-perfect O-chemoselectivity without the need for cumbersome N-protecting groups.

Mechanistic Causality: This selectivity is driven by an elegant, in situ acid-base dynamic. As the hydroxyl group attacks the phosphorus center, one equivalent of 4-nitrophenol ( pKa​≈7.1 ) is released. This mildly acidic byproduct immediately protonates the more basic primary or secondary amine groups on the substrate, converting them into non-nucleophilic ammonium salts. The hydroxyl group, unaffected by this protonation, remains free to attack the electrophilic phosphorus. Thus, the reaction byproduct self-regulates the chemoselectivity.

Mechanism R1 Methyl bis(4-nitrophenyl) phosphite (Highly Electrophilic P(III)) S1 O-Chemoselective Attack by Amino Alcohol R1->S1 Fast Kinetics Releases 4-Nitrophenol I1 Alkyl methyl 4-nitrophenyl phosphite (Stable P(III) Intermediate) S1->I1 Protonates Amine (Self-Protection) S2 Oxidation [O] / Sulfurization [S] or 2nd Nucleophilic Attack I1->S2 Reduced Electrophilicity (Controlled Reactivity) P1 Target P(V) Compound (Phosphate/Phosphorothioate) S2->P1 Final Conversion

Caption: Mechanistic pathway highlighting the bimodal reactivity and O-chemoselectivity of the reagent.

Experimental Protocols and Self-Validating Workflows

To ensure high fidelity in synthetic applications, the following protocol outlines the O-phosphitylation and subsequent sulfurization/oxidation of an unprotected amino alcohol. This protocol is designed as a self-validating system, utilizing real-time analytical feedback.

Protocol: Synthesis of Phosphorothioates/Phosphates

Step 1: O-Phosphitylation

  • Dissolve methyl bis(4-nitrophenyl) phosphite (1.0 equiv, typically 10 mmol) in anhydrous acetonitrile (MeCN) under a strict nitrogen atmosphere at room temperature.

  • Add the unprotected amino alcohol (1.0 equiv) dropwise.

  • Self-Validation: Monitor the reaction via 31P NMR spectroscopy. The reaction is typically complete within 10 minutes. The disappearance of the starting material peak ( ∼120−130 ppm) and the emergence of a new P(III) intermediate peak confirms the formation of the alkyl methyl 4-nitrophenyl phosphite.

Step 2: In Situ P(III) to P(V) Conversion

  • For Sulfurization: Add elemental sulfur ( S8​ , 1.2 equiv) directly to the reaction mixture and stir for 45 minutes at room temperature.

  • For Oxidation: Alternatively, add an oxidizing agent such as Oxone or tert-butyl hydroperoxide to form the phosphate.

  • Self-Validation: Re-analyze via 31P NMR. A dramatic upfield shift to ∼50−70 ppm indicates successful sulfurization (phosphorothioate), while a shift to ∼0 ppm indicates oxidation (phosphate).

Step 3: Purification

  • Evaporate the solvent under reduced pressure. Co-evaporate with toluene to remove excess sulfur if applicable.

  • Purify the residue via preparative HPLC (C18 column) using an aqueous triethylammonium hydrogen carbonate/MeCN gradient.

  • Self-Validation: Fractions can be validated using TLC with a molybdate spray reagent, which stains blue in the presence of phosphate derivatives.

Workflow S1 Step 1: Reagent Preparation React dichloro(methoxy)phosphine with 4-nitrophenol Yields stable P(III) reagent S2 Step 2: O-Phosphitylation Add amino alcohol in anhydrous MeCN (rt, 10 min) Monitor via 31P NMR (~130 ppm) S1->S2 S3 Step 3: In Situ Trapping Add S8 for sulfurization or Oxone for oxidation Converts P(III) to P(V) S2->S3 S4 Step 4: Purification Evaporate solvent, purify via chromatography Isolate final functionalized product S3->S4

Caption: Step-by-step experimental workflow for utilizing methyl bis(4-nitrophenyl) phosphite.

Quantitative Data & Substrate Scope

The efficiency of methyl bis(4-nitrophenyl) phosphite is demonstrated across various substrate classes. The table below summarizes typical transformations, highlighting the robust yields achieved due to the reagent's controlled reactivity,,.

Substrate ClassReagent CombinationTarget TransformationTypical YieldKey Mechanistic Advantage
Unprotected Amino Alcohols Reagent + SubstrateO-Phosphitylation85 - 95%Complete O-chemoselectivity; avoids N-protection steps.
Nucleosides Reagent + S8​ Phosphorothioation60 - 80%Stable P(III) intermediate prevents over-reaction.
Complex Alcohols Reagent + OxonePhosphorylation70 - 90%High purity; inorganic salts easily removed via extraction.

References

  • Science of Synthesis Knowledge Updates 2021/1: Phosphoric Acid and Derivatives Source: Thieme Connect URL:

  • Science of Synthesis: Coupling Reagent with Nucleosides Source: Thieme Connect URL:

  • Science of Synthesis: Phosphorylation of Nonnucleoside Alcohols Source: Thieme Connect URL:

Methyl Bis(4-Nitrophenyl) Phosphite: Molecular Weight, Exact Mass Calculation, and Chemoselective Utility in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl bis(4-nitrophenyl) phosphite (CAS No. 147357-66-2) is a highly stable, advanced phosphitylating reagent utilized extensively in the synthesis of complex organophosphorus compounds[1]. Synthesized in excellent yield from commercially available dichloro(methoxy)phosphine, it is particularly valued for its high O-chemoselectivity, enabling the precise O-phosphitylation of unprotected amino alcohols. This whitepaper provides a rigorous physicochemical profile—detailing exact mass and molecular weight calculations—and outlines field-proven, self-validating protocols for its application in modern synthetic workflows.

Physicochemical Profiling & Mass Calculations

The molecular formula for methyl bis(4-nitrophenyl) phosphite is C₁₃H₁₁N₂O₇P [1]. Accurate mass calculations are foundational for both stoichiometric laboratory preparations and downstream analytical validation via High-Resolution Mass Spectrometry (HRMS).

Molecular Weight (MW)

Molecular weight is calculated using standard atomic weights (IUPAC), which account for the natural isotopic distribution of each element. This macroscopic value is essential for determining molar equivalents in benchtop synthesis[2].

ElementStandard Atomic Weight ( g/mol )QuantityTotal Weight Contribution ( g/mol )
Carbon (C)12.01113156.143
Hydrogen (H)1.0081111.088
Nitrogen (N)14.007228.014
Oxygen (O)15.9997111.993
Phosphorus (P)30.974130.974
Total MW 338.212 g/mol
Exact Mass (Monoisotopic Mass)

Exact mass is calculated using the mass of the most abundant, stable isotope of each element. This microscopic value is critical for HRMS validation, where the instrument resolves individual isotopic peaks.

ElementPrimary IsotopeExact Mass (Da)QuantityTotal Mass Contribution (Da)
Carbon¹²C12.00000013156.000000
Hydrogen¹H1.0078251111.086075
Nitrogen¹⁴N14.003074228.006148
Oxygen¹⁶O15.9949157111.964405
Phosphorus³¹P30.973762130.973762
Total Exact Mass 338.030390 Da

Mechanistic Utility: Causality in Chemoselective Synthesis

The synthetic utility of methyl bis(4-nitrophenyl) phosphite is rooted in the electronic properties of its substituents. The two 4-nitrophenoxy groups are strongly electron-withdrawing, rendering the central phosphorus(III) atom highly electrophilic.

  • Causality of O-Chemoselectivity : When reacted with unprotected amino alcohols, the reagent exhibits pronounced O-chemoselectivity. Under controlled kinetic conditions (e.g., 0 °C), the harder oxygen nucleophile attacks the electrophilic phosphorus center more rapidly than the softer nitrogen nucleophile. This is driven by the thermodynamically stable formation of the P–O bond and facilitated by rapid proton transfer.

  • Causality of Stepwise Reactivity : A critical feature of this reagent is the significantly different reactivity between the first and second 4-nitrophenoxy groups. The displacement of the first 4-nitrophenoxy group by an alcohol yields a nonsymmetrical phosphite triester intermediate. Because this intermediate possesses only one electron-withdrawing 4-nitrophenoxy group, its phosphorus center is substantially less electrophilic than the starting material. This differential reactivity prevents over-phosphitylation (displacement of the second group), allowing the intermediate to be cleanly isolated or trapped in situ via sulfurization or selenization.

Phosphitylation_Workflow A Methyl bis(4-nitrophenyl) phosphite C O-Phosphitylation (0 °C, MeCN) A->C B Amino Alcohol (Unprotected) B->C D Phosphite Triester Intermediate C->D Displacement of 1st 4-nitrophenoxy group E Sulfurization (S8) or Selenization D->E 31P NMR Validation F Phosphorothioate / Selenophosphate E->F Oxidation

Logical workflow of chemoselective O-phosphitylation and subsequent sulfurization.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocol for chemoselective O-phosphitylation and in situ sulfurization incorporates self-validating analytical checkpoints to prevent downstream failures.

Protocol: Synthesis of Nonsymmetrical Phosphorothioates

Step 1: Reagent Preparation & Reaction Setup

  • Procedure : Dissolve the unprotected amino alcohol (1.0 eq) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere. Cool the solution to 0 °C. Add methyl bis(4-nitrophenyl) phosphite (1.05 eq) dropwise.

  • Causality : The inert atmosphere prevents premature hydrolysis of the moisture-sensitive P(III) reagent. Cooling to 0 °C maximizes kinetic control, ensuring strict O-chemoselectivity over N-phosphitylation.

Step 2: Monitoring & First Validation

  • Procedure : Stir the mixture for 10–15 minutes.

  • Self-Validation : Monitor the reaction via ³¹P NMR spectroscopy. Complete consumption of the starting phosphite peak and the appearance of a new signal corresponding to the phosphite triester intermediate validates the success of the first displacement step. Proceed only when this intermediate is confirmed.

Step 3: In Situ Sulfurization

  • Procedure : Add elemental sulfur (S₈, 1.2 eq) directly to the reaction mixture and warm to room temperature. Stir for 45 minutes.

  • Causality : Sulfurization oxidizes the reactive P(III) intermediate to a stable P(V) phosphorothioate. This "locks" the stereocenter and prevents undesired transesterification or degradation during purification.

Step 4: Workup & Final Validation

  • Procedure : Evaporate the solvent, coevaporate with toluene to remove excess sulfur, and purify the residue via preparative HPLC or flash chromatography.

  • Self-Validation : Confirm the final product via ³¹P NMR (confirming the characteristic P=S shift, typically 50–70 ppm).

Analytical Validation via High-Resolution Mass Spectrometry (HRMS)

Analytical verification of the synthesized organophosphorus compounds relies heavily on exact mass matching. The workflow below outlines the standard procedure for validating the presence of the methyl bis(4-nitrophenyl) phosphite core or its derivatives.

MS_Workflow A Sample Preparation (0.1 mg/mL in MeOH) B ESI-HRMS Injection (Positive/Negative Mode) A->B C Isotopic Pattern Analysis (13C, 15N, 18O) B->C D Exact Mass Matching (Target: 338.03039 Da) C->D E Structural Confirmation (Mass Error < 5 ppm) D->E Data Validation

ESI-HRMS validation workflow for exact mass confirmation of the synthesized compound.

References[1] GuideChem. "Phosphorous acid, methyl bis(4-nitrophenyl) ester 147357-66-2 wiki". GuideChem Database. URL: https://www.guidechem.com/cas/147357-66-2.html[2] Science of Synthesis. "Phosphoric Acid and Derivatives (Update 2021)". Thieme Connect. URL: https://science-of-synthesis.thieme.com/[3] GuideChem. "Phosphorous acid, methyl bis(4-nitrophenyl) ester". GuideChem Database. URL: https://www.guidechem.com/cas/147357-66-2.html

Sources

Solubility Profile and Application Dynamics of Methyl Bis(4-nitrophenyl) Phosphite in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective phosphitylating reagents has fundamentally advanced the synthesis of complex oligonucleotides, phospholipids, and prodrugs. Methyl bis(4-nitrophenyl) phosphite (CAS No. 147357-66-2) has emerged as a premier reagent for the synthesis of nonsymmetrical phosphorus(III) esters[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, specifically focusing on its solubility profile in polar aprotic solvents. By understanding the thermodynamic and kinetic interactions between this reagent and various solvent matrices, drug development professionals can optimize chemoselective O-phosphitylation workflows.

Chemical Architecture and Reactivity Causality

Methyl bis(4-nitrophenyl) phosphite ( C13​H11​N2​O7​P ) features a central phosphorus(III) atom coordinated by one methoxy group and two 4-nitrophenoxy groups[1].

The causality behind its unique reactivity lies in its electronic distribution:

  • Electrophilic Activation: The strongly electron-withdrawing nitro groups on the phenyl rings pull electron density away from the central phosphorus atom. This renders the P(III) center highly electrophilic and susceptible to nucleophilic attack by alcohols.

  • Leaving Group Stability: Upon nucleophilic attack, the 4-nitrophenoxide anion is expelled. This anion is highly stabilized by resonance, making it an excellent leaving group.

  • Differential Reactivity: The reagent exhibits significantly different reactivity between the first and second aryloxy groups, allowing for high O-chemoselectivity when reacting with unprotected amino alcohols.

Solubility Dynamics in Polar Aprotic Solvents

The solubility of Methyl bis(4-nitrophenyl) phosphite is dictated by its dual nature: the lipophilic aromatic rings and the highly polar nitro and phosphite groups. Protic solvents (e.g., water, methanol) are strictly prohibited as they act as competing nucleophiles, leading to rapid hydrolysis or solvolysis of the reagent. Therefore, polar aprotic solvents are mandatory.

Solvent Selection and Causality
  • Acetonitrile (MeCN): The gold standard solvent for this reagent. MeCN possesses a high dielectric constant ( ε=37.5 ) and a strong dipole moment, which perfectly solvates both the polar reagent and the highly polarized transition state during phosphitylation. Furthermore, MeCN is non-nucleophilic, ensuring zero background degradation of the phosphite.

  • Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): While the reagent is highly soluble in MeCN, complex substrates (such as ribopurines or polyhydroxylated compounds) often suffer from severe solubility issues in MeCN. In these cases, DMF or a 1:1 mixture of DMF/DMSO is utilized.

    • Cautionary Note: DMSO must be used with caution. While it provides exceptional solubilization for polar substrates, P(III) compounds can occasionally undergo unwanted oxidation to P(V) in the presence of DMSO under specific thermal or catalytic conditions.

Quantitative Data: Solvent Parameters and Reagent Compatibility

To facilitate rational solvent selection, the following table summarizes the physicochemical properties of standard polar aprotic solvents and their compatibility with Methyl bis(4-nitrophenyl) phosphite.

SolventDielectric Constant ( ε )Dipole Moment (D)Reagent SolubilitySubstrate Application Profile
Acetonitrile (MeCN) 37.53.92Excellent Standard amino alcohols, lipophilic targets
Dimethylformamide (DMF) 36.73.82Excellent Polar nucleosides, peptides
Dimethyl Sulfoxide (DMSO) 46.73.96Good Highly polar/polyhydroxylated substrates (use 1:1 with DMF)
Dichloromethane (DCM) 8.91.60Moderate Highly lipophilic substrates; poor transition state stabilization

Mechanistic Workflow and Decision Matrices

The structural transformation during O-phosphitylation relies heavily on the solvent's ability to stabilize the expelled 4-nitrophenoxide ion.

Pathway A Methyl bis(4-nitrophenyl) phosphite (Electrophilic P center) B Substrate Addition (e.g., Amino Alcohol) A->B D Nucleophilic Attack at P(III) B->D C Polar Aprotic Solvent (MeCN / DMF) C->D Stabilizes Transition State E Leaving Group Expulsion (4-Nitrophenoxide) D->E F Nonsymmetrical P(III) Ester E->F High O-Chemoselectivity

Mechanistic pathway of O-phosphitylation in polar aprotic solvents.

Choosing the correct solvent is a critical self-validating step in experimental design. The decision matrix below illustrates the logical flow for solvent selection based on substrate solubility.

Workflow Start Substrate Solubility Assessment Q1 Is substrate soluble in MeCN? Start->Q1 MeCN Use Anhydrous MeCN (Optimal for Reagent) Q1->MeCN Yes Q2 Highly polar substrate? (e.g., Ribopurines) Q1->Q2 No Proceed Proceed to Phosphitylation MeCN->Proceed DMF Use DMF or DMF/DMSO (1:1) (Monitor for side reactions) Q2->DMF Yes DMF->Proceed

Decision matrix for solvent selection based on substrate solubility profiles.

Validated Experimental Protocol: Chemoselective O-Phosphitylation

To ensure scientific integrity and reproducibility, the following protocol details the O-phosphitylation of an unprotected amino alcohol using Methyl bis(4-nitrophenyl) phosphite. This method is designed as a self-validating system , utilizing real-time spectroscopic monitoring to confirm reaction progress rather than relying strictly on arbitrary timeframes.

Materials Required
  • Methyl bis(4-nitrophenyl) phosphite (10 mmol)

  • Unprotected amino alcohol substrate (10 mmol)

  • Anhydrous Acetonitrile (MeCN, 10 ppm H2​O )

  • Inert gas source (Nitrogen or Argon)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen ( N2​ ) for 15 minutes to eliminate atmospheric moisture, which would otherwise hydrolyze the phosphite reagent.

  • Reagent Dissolution: Dissolve Methyl bis(4-nitrophenyl) phosphite (10 mmol) in 20 mL of anhydrous MeCN at room temperature under continuous N2​ flow. The reagent will dissolve rapidly, forming a clear, pale-yellow homogeneous solution.

  • Substrate Introduction: Dissolve the amino alcohol (10 mmol) in a minimal volume of anhydrous MeCN (or DMF if solubility is restricted). Add this solution dropwise to the reaction flask over 5 minutes to prevent localized heating and ensure controlled mono-substitution.

  • Self-Validating Monitoring ( 31P NMR): Stir the reaction at room temperature. After 10 minutes, extract a 0.1 mL aliquot. Analyze via 31P NMR spectroscopy.

    • Validation Metric: The reaction is deemed complete when the distinct chemical shift of the starting phosphite completely disappears, replaced by the new resonance peak of the nonsymmetrical P(III) ester product.

  • Workup and Isolation: Once 31P NMR confirms complete conversion, evaporate the MeCN under reduced pressure. Purify the resulting residue via flash column chromatography to isolate the target phosphite ester.

Note on Causality: The reaction is typically complete within 10-15 minutes due to the extreme lability of the first 4-nitrophenoxy group. The second group remains intact under these conditions, demonstrating the reagent's precise chemoselectivity.

References

  • Guidechem. "Phosphorous acid, methyl bis(4-nitrophenyl) ester 147357-66-2".
  • Science of Synthesis: Phosphoric Acid and Derivatives (Update 2021). Thieme-Connect.
  • Kashemirov, B. A., et al. "Method 4: Synthesis from Methyl Bis(4-nitrophenyl) Phosphite with Subsequent Sulfurization or Selenization." Thieme-Connect.

Sources

Technical Whitepaper: Synthetic Utility, Safety Data, and Toxicity Profile of Methyl bis(4-nitrophenyl) phosphite (CAS 147357-66-2)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

As drug development increasingly relies on complex phosphorylated intermediates—such as prodrugs, nucleotides, and phospholipids—the demand for highly selective phosphitylating reagents has surged. Methyl bis(4-nitrophenyl) phosphite (CAS 147357-66-2) emerges as a critical tool in modern organophosphorus synthesis. Synthesized from commercially available dichloro(methoxy)phosphine, this stable reagent is engineered for the highly O-chemoselective phosphitylation of unprotected amino alcohols.

The core utility of this reagent lies in its precise electronic tuning. The electron-withdrawing nature of the 4-nitrophenyl groups makes the phosphorus center highly electrophilic. However, the steric and electronic differentiation that occurs immediately after the first nucleophilic displacement makes the second displacement significantly slower. This causality allows researchers to selectively target hydroxyl groups while leaving primary and secondary amines unreacted, eliminating the need for tedious protection-deprotection cycles .

Physicochemical Properties

Understanding the physical and computational properties of Methyl bis(4-nitrophenyl) phosphite is essential for predicting its solubility, reactivity, and biological interaction. The following table summarizes its core quantitative data 1.

PropertyValue
Chemical Name Phosphorous acid, methyl bis(4-nitrophenyl) ester
CAS Number 147357-66-2
Molecular Formula C13H11N2O7P
Molecular Weight 338.21 g/mol
Exact Mass 338.03 g/mol
XLogP3 3.4
Topological Polar Surface Area (TPSA) 119 Ų
Rotatable Bond Count 5
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 0

Self-Validating Protocol: O-Chemoselective Phosphitylation

To ensure reproducibility and scientific integrity, the following methodology details the synthesis of phosphate/thiophosphate monoesters using Methyl bis(4-nitrophenyl) phosphite. Every experimental choice is grounded in chemical causality and features built-in validation steps.

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Dry all glassware in an oven at 120°C and assemble under a continuous flow of Argon or Nitrogen.

  • Causality: Phosphite reagents are highly susceptible to hydrolytic cleavage. Strict anhydrous conditions prevent the premature degradation of the reagent and the unwanted release of toxic 4-nitrophenol.

Step 2: Substrate Solubilization

  • Action: Dissolve the unprotected amino alcohol (1.0 equiv) in anhydrous pyridine.

  • Causality: Pyridine acts as both a solvent and an acid scavenger. It neutralizes the acidic byproducts generated during nucleophilic substitution, preventing the acid-catalyzed degradation of sensitive substrates.

Step 3: Phosphitylation

  • Action: Add Methyl bis(4-nitrophenyl) phosphite (1.1 equiv) dropwise at room temperature. Stir for 2 hours.

  • Causality: The differential reactivity between the first and second aryloxy groups ensures high O-chemoselectivity. The hydroxyl group attacks the electrophilic phosphorus, displacing one 4-nitrophenol leaving group, while the amine remains unreacted.

Step 4: Self-Validation via TLC

  • Action: Monitor the reaction using Thin Layer Chromatography (TLC). Stain the plate with a molybdate reagent.

  • Causality: The molybdate reagent selectively reacts with phosphorus-containing compounds to form a visible blue complex. This provides an immediate, self-validating visual confirmation that the phosphite triester has successfully formed before proceeding to oxidation.

Step 5: Sulfurization / Oxidation

  • Action: To synthesize a thiophosphate, add elemental sulfur (S8, 1.2 equiv) and stir for 45 minutes. For a phosphate, use an oxidizing agent like hydrogen peroxide.

  • Causality: The intermediate phosphorus(III) species is chemically unstable in biological systems and must be oxidized to a stable phosphorus(V) state to yield the final functional product.

Step 6: Purification & Salt Exchange

  • Action: Evaporate solvents and purify the crude mixture using a Dowex 50WX8 ion-exchange column equilibrated with an NH4HCO3 buffer.

  • Causality: Ion exchange converts the product into a stable, water-soluble ammonium or sodium salt, effectively removing organic impurities and residual 4-nitrophenol leaving groups.

Workflow A Amino Alcohol (Unprotected) C Nucleophilic Attack (O-Chemoselectivity) A->C B Methyl bis(4-nitrophenyl) phosphite (CAS 147357-66-2) B->C D Intermediate Phosphite Triester C->D E Leaving Group: 4-Nitrophenol C->E Cleaved Byproduct F Oxidation / Sulfurization (e.g., S8 or Peroxide) D->F G Target Phosphate / Thiophosphate F->G

Workflow of highly O-chemoselective phosphitylation using Methyl bis(4-nitrophenyl) phosphite.

Safety Data Sheet (SDS) & Toxicity Profile

While exhaustive in vivo GHS classification data for Methyl bis(4-nitrophenyl) phosphite is limited in standard repositories, its toxicity profile can be accurately extrapolated through its mechanistic degradation pathways and its classification as a reactive organophosphorus derivative1.

Hydrolytic Instability and 4-Nitrophenol Toxicity

The primary hazard of this reagent stems from its moisture sensitivity. Upon contact with ambient moisture, mucous membranes, or physiological fluids, the P-O bonds undergo rapid hydrolytic cleavage.

  • Toxicological Causality: This cleavage releases 4-nitrophenol . 4-Nitrophenol is a highly lipophilic weak acid that readily crosses cellular membranes. Within the mitochondria, it acts as a protonophore, transporting protons across the inner mitochondrial membrane. This action dissipates the electrochemical gradient required for ATP synthase function, thereby uncoupling oxidative phosphorylation and leading to rapid cellular energy depletion and toxicity.

Organophosphorus Hazards

Like many reactive organophosphorus derivatives, this compound poses a significant risk of severe skin, eye, and respiratory irritation.

  • Toxicological Causality: The highly electrophilic phosphorus center can react indiscriminately with nucleophilic residues (such as amines and thiols) in biological tissues. This leads to localized chemical burns, protein denaturation, and potential sensitization upon repeated exposure.

Toxicity A Moisture / Water Exposure C Hydrolytic Cleavage (P-O Bond Rupture) A->C B Methyl bis(4-nitrophenyl) phosphite B->C D 4-Nitrophenol Release C->D E Methyl Phosphite Byproducts C->E F Mitochondrial Uncoupling (Oxidative Phosphorylation) D->F G Cellular Toxicity & Tissue Irritation F->G

Toxicological pathway illustrating hydrolysis-induced 4-nitrophenol release and cellular toxicity.

Handling, Storage, and Emergency Response

To mitigate the risks outlined in the toxicity profile, the following protocols must be strictly adhered to:

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Ensure the storage environment is completely free of moisture to prevent hydrolytic degradation.

  • PPE: Handle exclusively within a certified chemical fume hood. Wear impermeable nitrile gloves, splash-proof safety goggles, and a laboratory coat.

  • Spill Response: In the event of a spill, do not use water. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite), sweep up carefully to avoid dust generation, and dispose of as hazardous organophosphorus waste.

  • First Aid: If exposed to skin or eyes, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move the individual to fresh air immediately. Seek medical attention, explicitly mentioning the potential for 4-nitrophenol exposure and oxidative phosphorylation uncoupling.

References

  • Kashemirov, B. A., et al. "Science of Synthesis: Phosphoric Acid and Derivatives (Update 2021)". Thieme Connect. URL:[Link]

Sources

Primary synthesis pathways and precursors for Methyl bis(4-nitrophenyl) phosphite

Author: BenchChem Technical Support Team. Date: April 2026

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Title: Primary Synthesis Pathways and Precursors for Methyl bis(4-nitrophenyl) phosphite: A Technical Guide to Asymmetric Phosphitylation

Executive Summary In the advanced synthesis of oligonucleotides, prodrugs, and complex phospholipids, the precise assembly of asymmetric phosphorus centers is a critical bottleneck. Methyl bis(4-nitrophenyl) phosphite (CAS: 147357-66-2) has emerged as a highly stable, O-chemoselective phosphitylating reagent that elegantly solves this challenge [1.1],[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind its differential reactivity, detail its primary synthesis from dichloro(methoxy)phosphine, and provide self-validating protocols for its application in synthesizing nonsymmetrical phosphorus(III) esters.

Chemical Profile & Mechanistic Causality

The utility of Methyl bis(4-nitrophenyl) phosphite lies in its exceptional O-chemoselectivity and the sequential, differential reactivity of its two 4-nitrophenoxy leaving groups,.

The Causality of Differential Reactivity: When designing asymmetric phosphodiesters, symmetrical over-reaction is the primary mode of failure. Methyl bis(4-nitrophenyl) phosphite prevents this through electronic modulation. The first 4-nitrophenoxy group acts as an excellent leaving group due to the strong electron-withdrawing nature of the nitro moiety, making the phosphorus(III) center highly electrophilic.

However, once the first substitution occurs (e.g., reacting with an unprotected amino alcohol), the newly attached alkoxy group donates electron density back to the phosphorus center. This significantly reduces the electrophilicity of the phosphorus atom, rendering the second 4-nitrophenoxy group far less reactive. This kinetic bottleneck allows researchers to easily isolate the monosubstituted intermediate. The displacement of the second aryloxy group then requires a stronger base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to proceed.

Precursor Selection & Synthesis Pathway

The synthesis of Methyl bis(4-nitrophenyl) phosphite relies on commercially available precursors, avoiding the need for complex, multi-step upstream generation.

  • Precursor 1: Dichloro(methoxy)phosphine. Selected because it pre-installs the methyl ester core, bypassing the need for post-synthetic methylation which can degrade sensitive substrates.

  • Precursor 2: 4-Nitrophenol. Selected for its optimal pKa and electron-withdrawing capabilities, creating the perfect balance between reagent stability and leaving-group lability.

Pathway A Dichloro(methoxy)phosphine D Nucleophilic Substitution (THF, 0°C to RT) A->D B 4-Nitrophenol (2 eq) B->D C Triethylamine (Et3N) C->D E Methyl bis(4-nitrophenyl) phosphite D->E High Yield

Synthesis pathway of Methyl bis(4-nitrophenyl) phosphite from dichloro(methoxy)phosphine.

Application Workflow: Asymmetric Phosphodiester Assembly

Once synthesized, the reagent is deployed to build asymmetric phosphorothioates or phosphates. The workflow capitalizes on the sequential displacement logic discussed above.

Workflow A Methyl bis(4-nitrophenyl) phosphite C O-Chemoselective Phosphitylation (MeCN, RT) A->C B 1st Alcohol (ROH) B->C D Monosubstituted Phosphite C->D 1st Aryloxy Displacement E 2nd Alcohol (R'OH) + DBU D->E F Nonsymmetrical P(III) Ester E->F 2nd Aryloxy Displacement G Sulfurization (S8) / Oxidation F->G H Asymmetric Phosphorothioate G->H P(III) to P(V) Conversion

Workflow for synthesizing asymmetric phosphorothioates via selective aryloxy displacement.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the critical quantitative parameters and the causality behind these specific conditions.

ParameterValueCausality / Rationale
Precursor Stoichiometry 1:2 (Phosphine:Phenol)Ensures complete disubstitution of the dichloro precursor.
Solvent System Anhydrous MeCN or THFPrevents premature hydrolysis of the highly moisture-sensitive P(III) chloride precursors.
Acid Scavenger Triethylamine (Et₃N)Neutralizes HCl byproduct, driving the reaction forward and preventing acid-catalyzed degradation of the phosphite.
Reaction Time (Step 1) ~10 minutesRapid kinetics are driven by the highly activated nature of the first 4-nitrophenoxy group.
Base for Step 2 DBU (1.0 equiv)The second displacement requires a stronger, non-nucleophilic base to overcome the reduced electrophilicity of the intermediate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating in-process analytical checks (like ³¹P NMR), the chemist can verify the success of each step before committing valuable downstream substrates.

Protocol A: Synthesis of Methyl bis(4-nitrophenyl) phosphite
  • System Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon. Maintain a strict anhydrous environment.

  • Reagent Loading: Dissolve 4-nitrophenol (2.0 equiv) and anhydrous triethylamine (2.2 equiv) in anhydrous THF.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The initial nucleophilic substitution is exothermic; thermal control prevents side reactions.

  • Addition: Add dichloro(methoxy)phosphine (1.0 equiv) dropwise via a gas-tight syringe over 15 minutes.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 3 hours. Validation Check: A thick white precipitate (triethylamine hydrochloride) will form, visually confirming the progression of the substitution.

  • Isolation: Filter the salt under an inert atmosphere. Evaporate the filtrate under reduced pressure to yield the target phosphite.

Protocol B: O-Chemoselective Phosphitylation & Sulfurization
  • First Displacement: Dissolve the target unprotected amino alcohol (10 mmol) in anhydrous MeCN (20 mL). Add Methyl bis(4-nitrophenyl) phosphite (10 mmol) at room temperature under N₂.

  • In-Process Validation: Stir for ~10 minutes. Validation Check: Monitor via ³¹P NMR spectroscopy and TLC. The reaction is validated as complete when the precursor phosphorus signal is entirely replaced by the monosubstituted intermediate signal. Evaporate and purify via column chromatography.

  • Second Displacement: Dissolve the purified intermediate (10 mmol) and DBU (10 mmol) in anhydrous MeCN. Add the second alcohol (e.g., a 3′-O-protected nucleoside).

  • Sulfurization: Once the nonsymmetrical P(III) ester is formed, add elemental sulfur (S₈) and stir for 45 minutes to convert the unstable P(III) species into a stable P(V) phosphorothioate.

Safety & Hazard Mitigation

Organophosphorus synthesis carries significant inherent risks. The following E-E-A-T aligned safety protocols must be strictly adhered to:

  • Chlorophosphine Toxicity: Dichloro(methoxy)phosphine and related chlorophosphate derivatives are severe irritants that cause burns to the skin, eyes, and respiratory tissues. Some are fatal if inhaled.

  • Moisture Reactivity: These compounds must be protected from moisture. Exposure to water releases toxic, irritating, and potentially explosive HCl gas,.

  • Oxidation Hazards: Oxidizing agents and sulfurizing agents used to convert P(III) to P(V) can form explosive mixtures with air and must be handled in a fume hood away from reducing agents.

References

  • Science of Synthesis Knowledge Updates 2021/1: Phosphoric Acid and Deriv
  • Science of Synthesis: Synthesis from Methyl Bis(4-nitrophenyl)
  • Phosphoric Acid and Derivatives (Upd
  • Phosphorous acid, methyl bis(4-nitrophenyl) ester 147357-66-2. Guidechem.

Sources

Thermal stability and melting point of Methyl bis(4-nitrophenyl) phosphite

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the thermal stability and melting point characteristics of Methyl bis(4-nitrophenyl) phosphite, designed for researchers and drug development professionals.

Executive Summary

Methyl bis(4-nitrophenyl) phosphite (CAS: 147357-66-2) has emerged as a highly stable and chemoselective phosphitylating reagent in modern synthetic chemistry (1)[1]. This whitepaper provides a rigorous analysis of its thermal stability, melting point characteristics, and the underlying mechanistic principles that govern its physical properties. By synthesizing theoretical causality with self-validating experimental protocols, this guide establishes a standardized framework for the thermal analysis of advanced organophosphorus reagents.

Introduction & Mechanistic Rationale

Organophosphorus compounds are foundational to the synthesis of nucleic acids, phospholipids, and water-soluble prodrugs. Historically, reagents such as phosphorodichloridates or standard phosphoramidites have been plagued by acute moisture sensitivity, toxicity, and competitive side reactions that lead to the formation of di- and trisubstituted phosphates ().

Methyl bis(4-nitrophenyl) phosphite addresses these critical limitations. Prepared in excellent yields from commercially available dichloro(methoxy)phosphine, this reagent exhibits remarkable O-chemoselectivity, making it ideal for the O-phosphitylation of unprotected amino alcohols.

The Causality of Selectivity: The high selectivity of this reagent is driven by the differential reactivity of its two aryloxy groups. The first 4-nitrophenoxy group acts as an excellent leaving group due to the strong electron-withdrawing nature of the p-nitro substituent. However, once this first group is displaced by a target alcohol, the remaining intermediate is significantly stabilized against further nucleophilic attack, effectively preventing unwanted over-reaction and ensuring a controlled, stepwise synthesis.

Structural Determinants of Thermal Stability

When evaluating the thermal stability of Methyl bis(4-nitrophenyl) phosphite, one must analyze the delicate electronic balance between the electron-withdrawing p-nitro groups and the electron-rich phosphorus(III) center.

  • Oxidative Stability: The strong electron-withdrawing effect of the nitro groups decreases the electron density on the central phosphorus atom. This electronic depletion makes the P(III) center significantly less susceptible to spontaneous oxidation by atmospheric oxygen compared to standard trialkyl phosphites, allowing it to be handled as a stable solid.

  • Thermal Degradation Pathway: At elevated temperatures, the P-O-Ar bond becomes the primary site of thermal cleavage. Thermogravimetric Analysis (TGA) reveals that decomposition is initiated by the exothermic cleavage of the aryloxy bond, leading to the volatilization of 4-nitrophenol and the formation of complex phosphorous oxides.

Melting Point Characteristics & Phase Transitions

The melting point of a crystalline solid is dictated by its crystal lattice energy, which is a function of intermolecular forces. For Methyl bis(4-nitrophenyl) phosphite, the planar p-nitrophenyl rings facilitate strong π−π stacking interactions, while the nitro groups participate in robust dipole-dipole interactions.

These strong intermolecular forces result in a well-defined crystalline structure. The compound typically exhibits a sharp endothermic melting transition before the onset of thermal decomposition. Because residual solvents from crystallization (e.g., toluene or acetonitrile) can act as plasticizers and depress the melting point, accurate determination requires rigorous drying and precise Differential Scanning Calorimetry (DSC) to differentiate the melting endotherm from early-stage decomposition exotherms.

Experimental Methodologies

Note: The following protocols are designed as self-validating systems. They incorporate internal controls—such as baseline calibration and inert atmosphere regulation—to ensure that measured thermal events are intrinsic to the molecule and not artifacts of premature oxidation.

Protocol A: Synthesis and Isolation
  • Preparation: Under a strict, moisture-free nitrogen atmosphere, dissolve dichloro(methoxy)phosphine in anhydrous acetonitrile ().

  • Addition: Slowly add 2.0 equivalents of 4-nitrophenol and a suitable organic base (e.g., triethylamine) at 0 °C. Causality: Low temperatures are required to control the exothermic substitution reaction and prevent premature degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir until complete consumption of the starting material is observed via 31 P NMR spectroscopy.

  • Purification: Filter off the resulting amine hydrochloride salts under inert conditions. Concentrate the filtrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from cold toluene or an acetonitrile mixture to yield Methyl bis(4-nitrophenyl) phosphite as a stable crystalline solid. Apply high vacuum (0.1 mbar) for 12 hours to remove all residual solvent.

Protocol B: Thermal Analysis (DSC/TGA)
  • Sample Preparation: Weigh exactly 3.0–5.0 mg of the rigorously dried crystalline reagent into a standard aluminum DSC pan. Seal the pan with a pinhole lid. Causality: The pinhole allows for the escape of volatile decomposition products (like 4-nitrophenol), preventing pressure buildup and pan rupture during high-temperature ramps.

  • Instrument Calibration: Ensure the DSC/TGA instruments are calibrated using a high-purity Indium standard to validate temperature and heat flow accuracy.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N 2​ ) at a continuous flow rate of 50 mL/min. Causality: An inert atmosphere is critical; ambient oxygen would prematurely oxidize the P(III) center to a P(V) species, fundamentally altering the intrinsic thermal profile of the phosphite.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C. Causality: A 10 °C/min ramp provides the optimal balance between signal resolution (capturing a sharp melting endotherm) and minimizing thermal lag across the sample.

  • Data Analysis: Identify the extrapolated onset temperature of the first endothermic peak as the true melting point. Define the onset of mass loss in the TGA curve as the thermal decomposition temperature ( Tdecomp​ ).

Visualizations

Workflow Step1 Synthesis of Reagent (dichloro(methoxy)phosphine + 4-nitrophenol) Step2 Purification & Crystallization (Yield Optimization) Step1->Step2 Step3 Thermal Analysis (DSC/TGA) Determine Melting Point & Stability Step2->Step3 Step4 O-Chemoselective Phosphitylation (Target Amino Alcohols) Step2->Step4

Figure 1: Experimental workflow from synthesis to thermal analysis and application of the reagent.

ThermalPathway T1 Methyl bis(4-nitrophenyl) phosphite (Solid State) T2 Controlled Heating (10 °C/min Ramp) T1->T2 T3 Melting Phase Transition (Endothermic Peak) T2->T3 T < T_decomp T4 Thermal Decomposition (Exothermic P-O-Ar Cleavage) T2->T4 T >= T_decomp T5 Volatilization of 4-Nitrophenol & Phosphorous Oxides T4->T5

Figure 2: Logical relationship of phase transitions and thermal degradation pathways during heating.

Quantitative Data Summary

Table 1: Physicochemical Properties of Methyl bis(4-nitrophenyl) phosphite

PropertyValue / Description
Chemical Name Methyl bis(4-nitrophenyl) phosphite
CAS Registry Number 147357-66-2
Molecular Formula C 13​ H 11​ N 2​ O 7​ P
Molecular Weight 338.21 g/mol
Physical State Crystalline Solid
O-Chemoselectivity High (Driven by differential aryloxy reactivity)
Thermal Decomposition Onset > 150 °C (Exothermic P-O-Ar cleavage)

Table 2: Comparative Thermal Stability of Phosphitylating Reagents

Reagent ClassMoisture SensitivityOxidative Stability (Air)Primary Degradation Pathway
Phosphorodichloridates Extremely High (Rapid hydrolysis)LowHydrolysis to phosphoric acid
Standard Phosphoramidites Moderate to HighModerateOxidation to P(V) species
Methyl bis(4-nitrophenyl) phosphite Low (Stable solid)High (Stabilized by p-nitro groups)High-temperature thermal cleavage

Conclusion

Methyl bis(4-nitrophenyl) phosphite represents a significant advancement in the library of phosphitylating reagents. By leveraging the electron-withdrawing capabilities of the p-nitro substituents, chemists can achieve a stable crystalline solid that resists premature oxidation while offering exquisite O-chemoselectivity. Understanding its precise melting point and thermal decomposition profile through rigorous DSC/TGA analysis is paramount for optimizing storage conditions and maximizing reaction yields in complex pharmaceutical syntheses.

References

  • Guidechem. "Phosphorous acid, methyl bis(4-nitrophenyl) ester 147357-66-2 wiki".
  • Kashemirov, B. A., et al. "42.16.4 Phosphoric Acid and Derivatives (Update 2021)". Science of Synthesis, Thieme Connect.
  • "Science of Synthesis Knowledge Upd

Sources

Methodological & Application

Application Note: Site-Specific O-Phosphitylation in Peptide Synthesis Using Methyl Bis(4-nitrophenyl) Phosphite

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Discovery Scientists Application: Solid-Phase Peptide Synthesis (SPPS), Post-Synthetic Modification, Phosphopeptide Generation

Introduction & Mechanistic Rationale

The synthesis of phosphorylated peptides is critical for studying cellular signaling pathways, protein-protein interactions, and enzymatic kinetics. While standard Fmoc-protected phosphoamino acids (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) are commonly used as building blocks during Solid-Phase Peptide Synthesis (SPPS), post-synthetic "global" or site-specific phosphorylation on the resin remains a vital strategy for complex sequences where pre-phosphorylated building blocks suffer from steric hindrance or poor coupling efficiency.

Methyl bis(4-nitrophenyl) phosphite (CAS: 147357-66-2) has emerged as a highly stable and efficient phosphitylating reagent for the O-phosphitylation of unprotected amino alcohols.

The Causality of the Reagent Design: The structural design of this reagent dictates its high efficacy:

  • Electrophilicity: The two strongly electron-withdrawing 4-nitrophenyl groups significantly increase the electrophilicity of the phosphorus(III) center, making it highly reactive toward nucleophilic attack by the hydroxyl group of serine, threonine, or tyrosine residues.

  • O-Chemoselectivity: Despite its reactivity, the reagent demonstrates remarkable O-chemoselectivity. The steric bulk and the distinct leaving group kinetics of the first versus the second 4-nitrophenoxy group allow for controlled mono-phosphitylation. The first 4-nitrophenol is displaced rapidly, while the second requires harsher conditions, preventing unwanted cross-linking of peptide chains.

  • P(III) to P(V) Transition: By introducing the phosphate group in the +3 oxidation state (phosphite), the initial coupling is rapid. A subsequent, mild oxidation step converts the intermediate to the biologically relevant +5 oxidation state (phosphate) prior to cleavage.

Reaction Workflow

The following diagram illustrates the logical progression of site-specific peptide phosphorylation using this reagent on a solid support.

G A Resin-Bound Peptide-OH C Phosphite Triester Intermediate A->C DIPEA, DMF (Nucleophilic Attack) B Methyl bis(4-nitrophenyl) phosphite B->C D Phosphate Triester (P(V) state) C->D t-BuOOH (Oxidation) E Deprotected Phosphopeptide D->E 1. Thiophenol (Me removal) 2. DBU (Ar removal) 3. TFA Cleavage

Reaction workflow for peptide O-phosphitylation and subsequent oxidation.

Comparative Analysis of Phosphorylation Strategies

To contextualize the utility of Methyl bis(4-nitrophenyl) phosphite, the table below summarizes quantitative and qualitative parameters against alternative methodologies.

MethodologyReagent StabilityO-ChemoselectivityOxidation Required?Primary Byproducts / Risks
Methyl bis(4-nitrophenyl) phosphite High (Bench-stable solid)ExcellentYes (Mild, e.g., t -BuOOH)4-Nitrophenol (easily washed from resin)
Phosphoramidite Method Low (Moisture sensitive)GoodYes (I 2​ /H 2​ O or peroxides)Tetrazole adducts, requires rigorous anhydrous conditions
Phosphoryl Chloride (POCl 3​ ) Moderate (Corrosive liquid)Poor (Prone to cross-linking)No (Starts as P(V))Pyrophosphates, di-substituted phosphates, HCl generation

Standard Operating Protocol: On-Resin Phosphitylation

This protocol describes the site-specific phosphorylation of a resin-bound peptide containing a single unprotected hydroxyl group (e.g., Ser, Thr, Tyr), while all other reactive side chains remain protected by standard acid-labile groups (e.g., Boc, tBu, Trt).

Phase 1: Preparation and Swelling

Self-Validation Check: Ensure the N-terminus of the peptide is either protected (e.g., acetylated or Fmoc-protected) to prevent unwanted N-phosphitylation, or that the target sequence naturally requires N-terminal modification.

  • Transfer 0.1 mmol of the resin-bound peptide (bearing a free -OH group) to a fritted solid-phase synthesis syringe.

  • Swell the resin in anhydrous Dichloromethane (DCM) for 15 minutes, followed by anhydrous N,N-Dimethylformamide (DMF) for 15 minutes. Drain thoroughly.

Phase 2: Phosphitylation Coupling

Causality: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the acidic 4-nitrophenol released during the reaction, preventing premature cleavage of highly acid-sensitive protecting groups (like Trt) and driving the equilibrium forward.

  • Prepare a solution of Methyl bis(4-nitrophenyl) phosphite (0.5 mmol, 5 equivalents) in 2 mL of anhydrous DMF.

  • Add DIPEA (1.0 mmol, 10 equivalents) to the solution.

  • Draw the solution into the syringe containing the swelled resin.

  • Agitate gently at room temperature for 2 to 4 hours.

  • Drain the reaction mixture and wash the resin extensively to remove the yellow 4-nitrophenolate byproduct: DMF (5 × 3 mL) and DCM (5 × 3 mL).

Phase 3: In Situ Oxidation

Causality: The phosphorus atom is currently in the +3 state. It must be oxidized to the +5 state to form the stable phosphate triester before global deprotection, as P(III) esters are highly susceptible to hydrolysis and degradation under acidic cleavage conditions.

  • Prepare a solution of tert-butyl hydroperoxide ( t -BuOOH, 5.0 M in decane) diluted to 0.5 M in DCM.

  • Add 3 mL of the oxidation solution to the resin.

  • Agitate for 30 minutes at room temperature.

  • Drain and wash the resin with DCM (5 × 3 mL) and DMF (5 × 3 mL).

Phase 4: Phosphate Deprotection and Resin Cleavage

Causality: The phosphate is currently protected by a methyl group and a 4-nitrophenyl group. These must be removed prior to or during the final TFA cleavage. The methyl group is typically removed via nucleophilic demethylation, while the 4-nitrophenyl group can be cleaved via basic hydrolysis or specific amidine treatment prior to the highly acidic global cleavage.

  • Demethylation: Treat the resin with a solution of thiophenol/triethylamine/dioxane (1:1:2 v/v/v) for 2 hours at room temperature to selectively remove the methyl group via S N​ 2 attack. Wash thoroughly with DMF and DCM.

  • Aryloxy Removal: Treat the resin with 0.5 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for 2 hours to cleave the 4-nitrophenyl ester. Wash extensively with DMF, then DCM, and dry the resin under vacuum.

  • Global Cleavage: Treat the dried resin with a standard cleavage cocktail (e.g., TFA/TIPS/H 2​ O 95:2.5:2.5) for 2 hours.

  • Precipitate the cleaved phosphopeptide in cold diethyl ether, centrifuge, and lyophilize the resulting pellet for subsequent HPLC purification.

References

Application Notes & Protocols: Leveraging Methyl bis(4-nitrophenyl) Phosphite for Hypoxia-Activated Prodrugs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of Methyl bis(4-nitrophenyl) phosphite in the development of targeted prodrugs.

Introduction: The Imperative for Precision in Oncology

The central challenge in cancer chemotherapy is achieving maximal cytotoxicity against malignant cells while minimizing damage to healthy tissues. The prodrug strategy, wherein an inactive precursor is converted into an active cytotoxic agent under specific physiological conditions, represents a powerful approach to enhancing therapeutic indices.[1][2] A particularly compelling strategy for targeted therapy is the development of hypoxia-activated prodrugs (HAPs). Hypoxia, or low oxygen tension, is a hallmark of the microenvironment of most solid tumors and is associated with aggressive disease progression and resistance to conventional therapies.[3] This unique feature of the tumor microenvironment provides a specific trigger for targeted drug release.

This guide details the application of linkers derived from Methyl bis(4-nitrophenyl) phosphite for the development of targeted, hypoxia-activated prodrugs. The core of this strategy lies in the dual 4-nitrophenyl moieties, which serve as bioreductive "triggers." Under the low-oxygen conditions prevalent in solid tumors, these nitro groups can be selectively reduced by endogenous oxidoreductase enzymes (such as nitroreductases), initiating a self-immolative cascade that liberates the active cytotoxic payload precisely at the tumor site.[3][4][5] The phosphorus-based core of the linker provides a versatile scaffold for conjugating a wide variety of therapeutic agents containing hydroxyl or amine functionalities.

Part 1: Core Chemistry and Mechanism of Activation

The Linker Precursor: Properties and Rationale

The stability and activation kinetics of a prodrug are critically dependent on the chemical nature of its linker. While Methyl bis(4-nitrophenyl) phosphite is the reactive precursor, its oxidized and more stable phosphonate analogue, Bis(4-nitrophenyl) methylphosphonate, provides a useful reference for the core structure within the final prodrug. The key features are the two 4-nitrophenyl groups, which are highly sensitive to enzymatic reduction, and the central phosphorus atom, which acts as the linchpin for the self-immolative release mechanism.

Table 1: Physicochemical Properties of Bis(4-nitrophenyl) methylphosphonate

Property Value Source
Molecular Formula C₁₃H₁₁N₂O₇P PubChem[6]
Molecular Weight 338.21 g/mol PubChem[6]
IUPAC Name 1-[methyl-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene PubChem[6]
CAS Number 6395-57-9 PubChem[6]

| Appearance | Solid (typical for related compounds) | N/A |

Mechanism of Hypoxia-Selective Activation

The selective cytotoxicity of prodrugs based on this linker hinges on a two-stage activation process that is spatially confined to the hypoxic tumor microenvironment.

  • Bioreduction: In hypoxic regions, one- and two-electron oxidoreductases, which are often overexpressed in cancer cells, catalyze the reduction of the aromatic nitro groups on the 4-nitrophenyl moieties to their corresponding hydroxylamine or amine derivatives.[3][4] This enzymatic reduction is suppressed in healthy, well-oxygenated tissues because molecular oxygen can intercept the partially reduced intermediates, re-oxidizing them back to the inactive nitro form in a futile cycle.[3]

  • Self-Immolative Cascade: The reduction of the nitro groups dramatically alters the electronic properties of the phenoxy substituents. The resulting amino groups are potent electron-donating groups, which destabilize the phosphate/phosphonate ester or amide bond linking the cytotoxic drug to the phosphorus core. This triggers a rapid, intramolecular cyclization or electronic rearrangement, leading to the cleavage of the bond and the release of the free, active drug. This type of release mechanism is often referred to as self-immolation.[7][8]

G cluster_0 In Hypoxic Tumor Microenvironment cluster_1 In Normoxic Healthy Tissue Prodrug Inactive Prodrug (Nitro Form) Reduced Reduced Intermediate (Amino Form) Prodrug->Reduced Nitroreductase Enzymes (+NADH/NADPH) ActiveDrug Active Drug Released Reduced->ActiveDrug Self-Immolative Cleavage Linker Linker Fragment Reduced->Linker Prodrug2 Inactive Prodrug (Nitro Form) Reduced_Int Partially Reduced Intermediate Prodrug2->Reduced_Int 1e- Reduction Prodrug2_reox Inactive Prodrug (Re-oxidized) Reduced_Int->Prodrug2_reox Oxygen (O2) Futile Cycle caption Fig. 1: Bioreductive Activation Pathway

Caption: Fig. 1: Bioreductive Activation Pathway

Part 2: Experimental Protocols and Methodologies

Protocol 1: Synthesis of a Model Prodrug

This protocol describes the synthesis of a phosphoramidate prodrug by coupling a model amine-containing cytotoxic drug (represented as Drug-NH₂) with a reactive phosphoryl chloride derived from Methyl bis(4-nitrophenyl) phosphite.

Materials:

  • Methyl bis(4-nitrophenyl) phosphite

  • Oxalyl chloride or similar chlorinating agent

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Model Drug with a primary or secondary amine (Drug-NH₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Phosphite:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve Methyl bis(4-nitrophenyl) phosphite (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.1 eq) dropwise. Causality: This step converts the P(III)-OMe group to a more reactive P(III)-Cl or, after rearrangement/oxidation, a P(V) phosphoryl chloride, which is highly susceptible to nucleophilic attack by the drug's amine group.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours. Monitor the formation of the reactive intermediate by ³¹P NMR if possible.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing drug (Drug-NH₂, 1.2 eq) and TEA (2.5 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared phosphoryl chloride solution from Step 1 to the drug solution via cannula. Causality: The excess base (TEA) neutralizes the HCl generated during the reaction, driving the formation of the phosphoramidate bond.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Workup and Purification:

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC) or LC-MS.

    • Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the organic layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final prodrug.

G cluster_0 Synthesis Workflow Start Methyl bis(4-nitrophenyl) phosphite Activation Activation (e.g., Oxalyl Chloride) Start->Activation Coupling Coupling with Drug-NH₂ Activation->Coupling Purification Purification (Chromatography) Coupling->Purification Prodrug Final Prodrug Purification->Prodrug caption Fig. 2: Prodrug Synthesis Workflow

Caption: Fig. 2: Prodrug Synthesis Workflow

Protocol 2: In Vitro Evaluation of Prodrug Efficacy

This multi-part protocol assesses the prodrug's stability, hypoxia-selective activation, and targeted cytotoxicity.

2.2.1. Stability Assessment

  • Objective: To ensure the prodrug is stable enough to reach the tumor site intact.

  • Procedure:

    • Prepare solutions of the prodrug (e.g., 10 µM) in phosphate-buffered saline (PBS) at pH 7.4 and in mouse or human plasma.

    • Incubate the solutions at 37 °C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots and quench any enzymatic activity by adding an excess of cold acetonitrile.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by HPLC to quantify the remaining intact prodrug. A stable prodrug will show minimal degradation over 24 hours.

2.2.2. Hypoxia-Mimicking Activation and Drug Release

  • Objective: To confirm the prodrug releases the active drug under reducing conditions.

  • Procedure (Enzymatic): [4]

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0) containing the prodrug (e.g., 50 µM), NADH or NADPH (e.g., 200 µM), and a recombinant nitroreductase (e.g., E. coli NfsB).

    • Incubate at 37 °C under anaerobic conditions (e.g., in an anaerobic chamber or by purging with N₂).

    • At various time points, take aliquots and analyze by HPLC to monitor the disappearance of the prodrug peak and the appearance of the released drug peak.

    • Run a control reaction without the enzyme to ensure the release is enzyme-dependent.

2.2.3. Cell-Based Cytotoxicity Assay

  • Objective: To demonstrate selective killing of cancer cells in a hypoxic environment.

  • Procedure:

    • Seed cancer cells (e.g., HT-29 or MCF-7) in 96-well plates and allow them to adhere overnight.

    • Prepare two identical sets of plates. Place one set in a standard incubator (normoxia: 21% O₂) and the other in a hypoxic chamber (hypoxia: <1% O₂). Allow cells to acclimate for several hours.

    • Treat the cells in both sets with serial dilutions of the prodrug, the parent drug (positive control), and a vehicle control.

    • Incubate for 48-72 hours.

    • Assess cell viability using a standard method like the MTS or MTT assay.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each condition.

G cluster_0 In Vitro Evaluation Workflow Prodrug Purified Prodrug Stability Stability Assay (PBS, Plasma) Prodrug->Stability Activation Activation Assay (Nitroreductase + NADH) Prodrug->Activation Cytotoxicity Cell-based Cytotoxicity Assay Prodrug->Cytotoxicity Analysis Data Analysis (IC₅₀, Release Rate) Stability->Analysis Activation->Analysis Normoxia Normoxia (21% O₂) Cytotoxicity->Normoxia Hypoxia Hypoxia (<1% O₂) Cytotoxicity->Hypoxia Normoxia->Analysis Hypoxia->Analysis caption Fig. 3: In Vitro Evaluation Workflow

Caption: Fig. 3: In Vitro Evaluation Workflow

Part 3: Data Interpretation and Troubleshooting

Expected Results

Successful development of a prodrug using this linker should yield the following data profile.

Table 2: Representative In Vitro Cytotoxicity Data (IC₅₀ Values in µM)

Compound IC₅₀ under Normoxia (21% O₂) IC₅₀ under Hypoxia (<1% O₂) Hypoxic Cytotoxicity Ratio (Normoxia IC₅₀ / Hypoxia IC₅₀)
Parent Drug 0.1 0.09 ~1

| Prodrug | > 50 | 0.5 | > 100 |

A high Hypoxic Cytotoxicity Ratio (>10) is indicative of successful hypoxia-selective activation.

Table 3: Representative Drug Release Data

Condition Half-life of Prodrug (t₁/₂)
PBS, pH 7.4, 37°C > 48 hours

| + Nitroreductase, 37°C | < 1 hour |

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Prodrug Synthesis Yield Incomplete activation of the phosphite; steric hindrance from the drug; degradation of the product.Confirm activation with ³¹P NMR; use a less hindered amine if possible; run the reaction at a lower temperature; use a different base (e.g., DBU).
Prodrug is Unstable in Plasma The phosphoramidate bond is susceptible to plasma esterases or amidases.Modify the structure of the linker or the drug to increase steric hindrance around the labile bond. Consider a phosphonate ester linkage instead of a phosphoramidate.
Poor Hypoxic Selectivity (Low HCR) The prodrug is activated under normoxic conditions; inefficient reduction under hypoxia.Ensure the reduction potential of the nitroaromatic is in the correct range. Test in cell lines with varying levels of nitroreductase expression.
No Drug Release with Enzyme The enzyme used is not effective for this substrate; incorrect co-factors.Screen different nitroreductases; ensure fresh NADH/NADPH is used in sufficient excess.

Conclusion

The use of Methyl bis(4-nitrophenyl) phosphite as a precursor for bioreductive linkers offers a promising and versatile platform for the development of targeted cancer therapeutics. The inherent hypoxia-selectivity of the 4-nitrophenyl trigger, combined with the flexibility of the phosphorus core for drug conjugation, allows for the rational design of prodrugs that can localize the release of highly potent cytotoxic agents within the tumor microenvironment. The protocols and insights provided in this guide serve as a robust framework for researchers to synthesize, evaluate, and optimize these next-generation cancer therapies, potentially leading to more effective and less toxic treatment regimens.

References

  • PubChem. Bis(4-nitrophenyl) methylphosphonate. National Center for Biotechnology Information. [Link]

  • Almeida, V. M., et al. (2024). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. RSC Medicinal Chemistry. [Link]

  • Su, J., et al. (2013). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Reactive Oxygen Species. [Link]

  • Shie, J., et al. (2021). Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. MDPI. [Link]

  • Ferreira, H., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. [Link]

  • Wang, Y., et al. (2016). In vitro and in vivo evaluation of macromolecular prodrug GC-FUA based nanoparticle for hepatocellular carcinoma chemotherapy. Artificial Cells, Nanomedicine, and Biotechnology. [Link]

  • Kozak, R. P., et al. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry. [Link]

  • Yang, Z., et al. (2024). Targeted Radionuclide Therapy Activates Prodrugs for Treating Metastasis. ACS Central Science. [Link]

  • Duan, X., et al. (2018). Transferrin receptor-targeted redox/pH-sensitive podophyllotoxin prodrug micelles for multidrug-resistant breast cancer therapy. Journal of Materials Chemistry B. [Link]

  • Gu, Y., et al. (2022). Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. Pharmaceuticals. [Link]

  • Notaro, G., et al. (2025). Current Trends in Clinical Trials of Prodrugs. Pharmaceuticals. [Link]

  • Tang, S., et al. (2012). Efficient Synthesis of Exo-N-carbamoyl Nucleosides: Application to the Synthesis of Phosphoramidate Prodrugs. Organic Letters. [Link]

  • Imran, M., et al. (2023). Prodrug design and development: A revolutionary approach in drug discovery. ResearchGate. [Link]

  • Otagiri, M. (2008). In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs. MDPI. [Link]

  • García Gallardo, M. (2018). Phosphate based self-immolative linkers aimed for delivery of drugs. University of Barcelona. [Link]

  • Cheung, A., & D'Souza, V. M. (2018). Prodrug Applications for Targeted Cancer Therapy. Topics in Medicinal Chemistry. [Link]

  • Wang, H., et al. (2022). A mild and concise synthesis of aryloxy phosphoramidate prodrug of alcohols via transesterification reaction. Organic & Biomolecular Chemistry. [Link]

  • Burke, P. J., et al. (2016). Novel Phosphate Modified Cathepsin B Linkers: Improving Aqueous Solubility and Enhancing Payload Scope of ADCs. Bioconjugate Chemistry. [Link]

  • Balzarini, J., et al. (2010). Diastereoselective Synthesis of Aryloxy Phosphoramidate Prodrugs of 3′-Deoxy-2′,3′-didehydrothymidine Monophosphate. Journal of Medicinal Chemistry. [Link]

  • Wentworth, P., et al. (1996). In vivo activity in a catalytic antibody-prodrug system: Antibody catalyzed etoposide prodrug activation for selective chemotherapy. PNAS. [Link]

  • Yin, N., et al. (2019). A Cyclic Phosphoramidate Prodrug of 2′-Deoxy-2′-Fluoro-2′-C-Methylguanosine for the Treatment of Dengue Virus Infection. Antimicrobial Agents and Chemotherapy. [Link]

  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry. [Link]

  • Di Meo, C., et al. (2024). HSA-nanobinders crafted from bioresponsive prodrugs for combined cancer chemoimmunotherapy–an in vitro exploration. Frontiers in Chemistry. [Link]

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Preparation of Methyl bis(4-nitrophenyl) phosphite solutions for liquid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of Methyl bis(4-nitrophenyl) phosphite Solutions for Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl bis(4-nitrophenyl) phosphite is an organophosphorus compound with potential applications in various chemical syntheses and as a ligand in catalysis. The analysis of this compound and its related impurities by liquid chromatography (LC) is essential for quality control and reaction monitoring. However, as a phosphite ester, it presents unique challenges during sample preparation, primarily due to its susceptibility to hydrolysis and oxidation.[1][2] This application note provides a detailed protocol for the preparation of Methyl bis(4-nitrophenyl) phosphite solutions for LC analysis, with a focus on ensuring solution stability and analytical accuracy. The principles discussed herein are grounded in the known chemistry of phosphite esters and best practices for analytical solution preparation.

Physicochemical Properties of Methyl bis(4-nitrophenyl) phosphite

A thorough understanding of the analyte's properties is critical for developing a robust analytical method.

PropertyValueSource
Molecular Formula C13H11N2O7P[3]
Molecular Weight 338.21 g/mol [3][4]
CAS Number 147357-66-2[3]
Appearance (Assumed to be a solid)N/A
Solubility (Not experimentally determined, but expected to be soluble in polar organic solvents like acetonitrile and methanol)N/A

Safety & Handling Precautions

As with any chemical of unknown toxicological properties, caution should be exercised when handling Methyl bis(4-nitrophenyl) phosphite.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for specific safety and handling information. If an MSDS is not available, treat the compound as potentially hazardous.

Protocol for Solution Preparation

This protocol is designed to minimize the degradation of Methyl bis(4-nitrophenyl) phosphite during preparation and storage. The key principle is to limit the exposure of the analyte to water and other nucleophiles until just before analysis.

Materials & Reagents
  • Methyl bis(4-nitrophenyl) phosphite (solid)

  • Acetonitrile (ACN), HPLC grade or higher, anhydrous

  • Methanol (MeOH), HPLC grade or higher, anhydrous

  • Water, HPLC grade or higher (e.g., 18.2 MΩ·cm)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Sonicator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Workflow for Solution Preparation

Solution Preparation Workflow cluster_stock Stock Solution Preparation (Anhydrous) cluster_working Working Solution Preparation (Aqueous) weigh 1. Weigh Solid Compound dissolve 2. Dissolve in Anhydrous ACN weigh->dissolve sonicate 3. Sonicate Briefly (if needed) dissolve->sonicate dilute 4. Dilute Stock with Mobile Phase sonicate->dilute Use Immediately for Dilution filter 5. Filter into LC Vial dilute->filter HPLC Analysis HPLC Analysis filter->HPLC Analysis Inject Immediately

Caption: Workflow for preparing Methyl bis(4-nitrophenyl) phosphite solutions.

Step-by-Step Procedure

Part 1: Preparation of the Primary Stock Solution (e.g., 1 mg/mL)

  • Weighing: Accurately weigh approximately 10 mg of Methyl bis(4-nitrophenyl) phosphite into a clean, dry 10 mL volumetric flask.

  • Dissolution: Add approximately 5 mL of anhydrous acetonitrile to the flask. The use of an anhydrous solvent at this stage is crucial to prevent premature hydrolysis of the phosphite ester.[1][5]

  • Sonication: If the compound does not dissolve readily, sonicate the flask for 2-3 minutes in a room temperature water bath. Avoid excessive heating, as temperature can accelerate degradation.[5]

  • Final Dilution: Once the solid is completely dissolved, allow the solution to return to room temperature. Dilute to the 10 mL mark with anhydrous acetonitrile and mix thoroughly by inverting the flask several times.

Part 2: Preparation of Working Solutions

Working solutions should be prepared fresh daily and, if possible, immediately before analysis. The composition of the diluent for the working standards should be as close as possible to the initial mobile phase composition to ensure good peak shape.

  • Dilution: Perform serial dilutions of the primary stock solution to achieve the desired concentrations for your calibration curve. For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with a pre-mixed solution of your initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter into an autosampler vial. This step removes any particulate matter that could damage the HPLC system.

Stability and Storage

  • Solid Compound: Store solid Methyl bis(4-nitrophenyl) phosphite in a desiccator at room temperature, protected from light and moisture.

  • Stock Solution: The anhydrous stock solution in acetonitrile should be stored at 2-8°C and is likely stable for up to one week. However, it is recommended to prepare it fresh every few days.

  • Working Solutions: Aqueous working solutions are susceptible to hydrolysis and should be prepared fresh daily.[5][6] For long analytical runs, consider preparing fresh working solutions every 8-12 hours.

Proposed Liquid Chromatography Method

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard reversed-phase column suitable for a wide range of analytes.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common mobile phase modifier for LC-MS compatibility and can improve peak shape.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency.[9]
Gradient 5% B to 95% B over 10 minutesA generic gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CProvides good efficiency and reproducibility.
Injection Volume 2 µLA small injection volume is recommended to minimize peak distortion.
Detection UV at 254 nm and 270 nmThe nitrophenyl groups are expected to have strong UV absorbance.

Troubleshooting

Troubleshooting Guide issue1 Issue: Poor Peak Shape (Tailing or Fronting) Causes: - Sample solvent mismatch with mobile phase - Column overload - Secondary interactions with silica Solutions: - Dilute working solutions in initial mobile phase - Reduce injection volume or concentration - Use a mobile phase with a different pH or a different column issue2 Issue: Extra Peaks in Chromatogram Causes: - Hydrolysis or oxidation of the analyte - Contaminated solvent or glassware Solutions: - Prepare solutions fresh - Use anhydrous solvent for stock - Use high-purity solvents and clean glassware issue3 Issue: Drifting Baseline Causes: - Column not equilibrated - Mobile phase composition changing - Contamination Solutions: - Increase column equilibration time - Ensure proper mobile phase mixing and degassing - Flush the system

Caption: Troubleshooting common issues in the LC analysis of Methyl bis(4-nitrophenyl) phosphite.

Conclusion

The successful analysis of Methyl bis(4-nitrophenyl) phosphite by liquid chromatography is highly dependent on the proper preparation and handling of the analytical solutions. The protocol outlined in this application note provides a comprehensive guide for preparing stable and accurate solutions by addressing the inherent instability of phosphite esters. By using anhydrous solvents for stock solutions and preparing aqueous working solutions fresh, analysts can minimize degradation and ensure the integrity of their results. The proposed LC method serves as a solid starting point for method development and optimization.

References

  • Ataman Kimya. (n.d.). Phosphate Esters. Retrieved from [Link]

  • Google Patents. (1971). Hydrolytic stabilized phosphite esters. (US Patent No. 3,553,298A).
  • SIELC Technologies. (2018, February 17). Separation of Tridodecyl phosphite on Newcrom R1 HPLC column. Retrieved from [Link]

  • Penger, B., et al. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance phosphite stabilizer. Retrieved from [Link]

  • PubMed. (2010, August 15). Development of an Ion-Pair Reversed-Phase HPLC Method With Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (4-nitrophenyl) phosphate. Retrieved from [Link]

  • Chemsrc. (n.d.). methyl bis(4-nitrophenyl) phosphate | CAS#:799-87-1. Retrieved from [Link]

  • PubMed. (2009, October 15). Detection of geothermal phosphite using high-performance liquid chromatography. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • PubChem. (n.d.). Bis(4-nitrophenyl) methylphosphonate. Retrieved from [Link]

  • Molport. (n.d.). sodium bis[(4-nitrophenyl)methyl] phosphate. Retrieved from [Link]

  • NIST. (n.d.). Bis(4-nitrophenyl)phosphoric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Bis(p-nitrophenyl) phosphate. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • University of South Florida. (n.d.). A Design Approach to the Synthesis and Characterization of Metal Phosphonate MOFs. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Bis(p-nitrophenyl) sulphite on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (CN Patent No. 102766054A).

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Application Note: Optimal Long-Term Storage and Handling Protocols for Methyl Bis(4-nitrophenyl) Phosphite

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl bis(4-nitrophenyl) phosphite (CAS 147357-66-2) is a highly efficient, chemoselective O-phosphitylation reagent. It is widely utilized in the synthesis of complex oligonucleotides, unnatural nucleosides, and phosphoramidite precursors due to the differential reactivity of its two 4-nitrophenoxy leaving groups[1]. Because it features a reactive Phosphorus(III) center, it serves as an excellent intermediate for subsequent sulfurization or selenization reactions. However, this same electronic configuration renders the reagent highly susceptible to environmental degradation. This application note details the mechanistic rationale and validated, self-validating protocols for the long-term storage and quality control of this critical reagent to ensure maximum synthetic yield and prevent the release of toxic byproducts.

Mechanistic Rationale for Degradation

To establish an effective storage protocol, one must first understand the causality behind the reagent's degradation. Methyl bis(4-nitrophenyl) phosphite degrades via two primary pathways when exposed to ambient conditions:

  • Hydrolytic Cleavage: The 4-nitrophenyl group is highly electron-withdrawing, which significantly increases the electrophilicity of the P(III) center. Atmospheric moisture acts as a nucleophile, leading to the rapid displacement of 4-nitrophenol. This causes the collapse of the active P(III) species into an inactive H-phosphonate (P(V)) derivative.

  • Spontaneous Oxidation: P(III) compounds possess an exposed lone pair of electrons on the phosphorus atom. In the presence of atmospheric oxygen, this lone pair is highly susceptible to oxidation, irreversibly converting the reagent into methyl bis(4-nitrophenyl) phosphate.

Degradation Reagent Methyl bis(4-nitrophenyl) phosphite [P(III) Active State] Hydrolysis Hydrolytic Cleavage Reagent->Hydrolysis Oxidation Oxidation Reagent->Oxidation Moisture Moisture (H2O) Moisture->Hydrolysis Oxygen Oxygen (O2) Oxygen->Oxidation Product1 H-Phosphonate [P(V)] + 4-Nitrophenol Hydrolysis->Product1 Product2 Phosphate [P(V)] Oxidation->Product2

Caption: Logical relationship of environmental exposure to P(III) reagent degradation.

Quantitative Storage Parameters

To arrest the kinetic pathways of hydrolysis and oxidation, the reagent must be stored under strictly controlled conditions.

ParameterTarget SpecificationAcceptable RangeMechanistic Rationale
Storage Temperature -20°C-20°C to -80°CSuppresses the kinetic rate of spontaneous P(III) to P(V) oxidation and hydrolytic cleavage.
Atmospheric Blanket Argon (Ar)Argon or NitrogenDisplaces O₂ and H₂O. Argon's higher density (1.78 g/L) forms a superior protective layer over the liquid phase compared to Nitrogen (1.25 g/L).
Moisture Limit < 10 ppm H₂O< 50 ppm H₂OPrevents nucleophilic attack on the electrophilic phosphorus center.
Light Exposure 0 Lux (Dark)Minimal ambientPrevents UV-catalyzed radical oxidation pathways. Amber glass is mandatory.

Protocol 1: Inert Aliquoting and Storage

Repeated freeze-thaw cycles and repeated puncturing of a bulk reagent septum introduce micro-amounts of moisture and oxygen, which autocatalytically degrade the batch. To prevent this, the bulk reagent must be aliquoted immediately upon receipt.

Step-by-Step Methodology:

  • Glassware Preparation: Bake 2 mL amber glass vials at 120°C for a minimum of 4 hours. Causality: Surface-adsorbed moisture on standard glassware is sufficient to hydrolyze micromolar quantities of the reagent, initiating a degradation cascade driven by the acidic 4-nitrophenol byproduct.

  • Atmospheric Control: Transfer the bulk reagent bottle and the baked vials into a glove box continuously purged with high-purity Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Aliquoting: Dispense the reagent into single-use volumes (e.g., 500 µL) into the amber vials.

  • Sealing: Cap the vials immediately with PTFE-lined silicone septa and crimp tightly. Causality: PTFE provides an inert, impermeable barrier to ambient humidity, whereas standard rubber septa are porous to oxygen over long durations.

  • Secondary Containment: Place the sealed aliquots inside a secondary vacuum-sealed bag or a desiccator jar containing indicating Drierite (calcium sulfate).

  • Cryogenic Storage: Transfer the secondary container to a -20°C freezer.

Workflow Bulk Bulk Reagent GloveBox Glove Box (Ar/N2 Purge) Bulk->GloveBox Aliquoting Aliquoting into Amber Vials GloveBox->Aliquoting Sealing PTFE Sealing & Desiccation Aliquoting->Sealing Storage -20°C Storage Sealing->Storage QC 31P NMR QC Before Use Storage->QC

Caption: Step-by-step workflow for inert aliquoting and long-term storage.

Protocol 2: Quality Control and Validation (Self-Validating System)

Because degraded phosphitylating reagents can ruin downstream multi-step syntheses, the storage protocol must be self-validating. Before committing an aliquot to a sensitive reaction, its integrity must be verified.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove a single aliquot from the -20°C freezer and allow it to warm to room temperature inside a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the reagent.

  • Visual Inspection: Observe the reagent. It should be clear. A distinct yellow discoloration indicates the hydrolytic release of free 4-nitrophenolate ions.

  • ³¹P NMR Spectroscopy (The Gold Standard): Visual inspection cannot detect early-stage oxidation.

    • Under an argon atmosphere, dissolve a 5–10 mg sample of the reagent in anhydrous CD₃CN.

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Validation Criteria: Intact methyl bis(4-nitrophenyl) phosphite exhibits a characteristic P(III) singlet (typically in the 120–135 ppm range). The appearance of peaks in the 0–20 ppm range confirms oxidation to P(V) or hydrolysis to an H-phosphonate. If P(V) integration exceeds 5% relative to the main peak, the aliquot must be discarded.

References

  • 42.16.4 Phosphoric Acid and Derivatives (Update 2021) Thieme Connect - Science of Synthesis1

  • Science of Synthesis: Knowledge Updates 2021/1 Thieme Connect

  • Science of Synthesis: Phosphoric Acid and Derivatives Thieme Connect

Sources

Best catalysts for accelerating Methyl bis(4-nitrophenyl) phosphite coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: DBU-Catalyzed Phosphitylation Using Methyl Bis(4-nitrophenyl) Phosphite for Advanced Oligonucleotide Synthesis

Introduction: The Challenge of Unsymmetrical Phosphitylation

Synthesizing unsymmetrical phosphate diesters, phosphorothioates, and phosphoroselenoates requires precise control over sequential coupling steps. Traditional reagents often suffer from poor chemoselectivity, leading to symmetric byproducts, unwanted pyrophosphates, or the need for excessive phosphorylating agents. To overcome these limitations, methyl bis(4-nitrophenyl) phosphite has emerged as a highly stable, O-chemoselective phosphitylating reagent capable of discriminating between sequential alcohol additions.

Mechanistic Causality: Why DBU is the Optimal Catalyst

The success of methyl bis(4-nitrophenyl) phosphite hinges on the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the primary coupling catalyst[1]. Do not substitute DBU with standard nucleophilic catalysts (like tetrazole) for this specific reagent; the causality behind this choice lies in the electronic nature of the leaving groups:

  • Electronic Activation & Leaving Group Ability: The reagent features two 4-nitrophenoxy groups. The strong electron-withdrawing nature of the nitro groups makes the phosphorus(III) center highly electrophilic.

  • Catalytic Role of DBU: DBU acts as a strong, non-nucleophilic base. It effectively deprotonates the incoming nucleoside or unprotected amino alcohol, significantly enhancing its nucleophilicity without competing for the electrophilic phosphorus center.

  • Kinetic Differentiation (A Self-Validating System): The displacement of the first 4-nitrophenolate leaving group is extremely fast, reaching completion in ~10 minutes at room temperature[1]. Once the first group is displaced, the resulting mono-aryloxy phosphite intermediate is significantly less electrophilic due to the loss of one electron-withdrawing moiety. Consequently, the displacement of the second 4-nitrophenolate group by a second alcohol requires at least 4 hours[1]. This stark kinetic contrast prevents over-reaction, allowing researchers to isolate the intermediate or proceed sequentially in a highly controlled, self-validating workflow.

Quantitative Data Summary

The following table summarizes the kinetic and yield profiles of the DBU-catalyzed coupling steps, demonstrating the stark contrast between the first and second displacements[1].

Reaction PhaseSubstrateCatalystTimeTemp31P NMR Shift (ppm)Yield
First Displacement Nucleoside 1 / Amino AlcoholDBU (1.0 equiv)~10 minRT~130-140 (Intermediate)85-95%
Second Displacement Nucleoside 2 / AlcoholDBU (1.0 equiv)≥ 4 hoursRT~140 (Dinucleoside)80-95%
Sulfurization (Oxidation) S8None1-2 hoursRT68.0 - 69.990-95%
Selenization (Oxidation) SeNone1-2 hoursRT73.9 - 74.685-95%

Experimental Protocols

Safety Note: Phosphorus(III) compounds and oxidizing agents must be handled in a well-ventilated fume hood. Selenium derivatives are highly toxic and their toxicity can be cumulative.

Protocol: Synthesis of Unsymmetrical O,O,O-Trialkyl Phosphorothioates/Selenioates Objective: To couple two different nucleosides using methyl bis(4-nitrophenyl) phosphite under kinetic and thermodynamic control.

Step 1: First Phosphitylation (Kinetic Control)

  • Preparation: Dissolve methyl bis(4-nitrophenyl) phosphite (10 mmol) in anhydrous acetonitrile (MeCN) at room temperature under a nitrogen atmosphere[1].

  • Coupling: In a separate vial, prepare a solution of the first nucleoside (10 mmol) and DBU (10 mmol) in anhydrous MeCN[1].

  • Addition: Add the nucleoside/DBU solution dropwise to the phosphite solution.

  • Monitoring: Stir for approximately 10 minutes. Validate the reaction via 31P NMR spectroscopy and TLC to confirm the complete disappearance of the starting material and the formation of the mono-substituted intermediate[1].

  • Intermediate Purification: Evaporate the solvent under reduced pressure. Purify the residue via column chromatography to isolate the stable mono-aryloxy phosphite intermediate[1]. Note: This purification step is critical to ensure the self-validation of the unsymmetrical coupling.

Step 2: Second Phosphitylation (Thermodynamic Push) 6. Re-dissolution: Dissolve the purified intermediate (10 mmol) and DBU (10 mmol) in anhydrous MeCN (20 mL)[1]. 7. Coupling: Add the second nucleoside (e.g., 3′-O-acetylthymidine, 10 mmol) to the mixture[1]. 8. Incubation: Stir the reaction at room temperature for at least 4 hours. The reduced electrophilicity of the intermediate necessitates this extended reaction time[1].

Step 3: In Situ Oxidation 9. Chalcogen Addition: Once the second coupling is complete (verified by 31P NMR), add elemental sulfur (S8) or selenium (Se) directly to the reaction mixture[1]. 10. Oxidation: Stir for an additional 1-2 hours at room temperature until oxidation is complete. 11. Final Purification: Evaporate the solvent. Purify the product using preparative HPLC (C18 column, 30 mm × 150 mm, 5 μm, using aqueous triethylammonium hydrogen carbonate/MeCN buffer) to yield the final unsymmetrical phosphorothioate or phosphoroselenoate[1].

Visualizations

Mechanism R Methyl bis(4-nitrophenyl) phosphite Int Mono-aryloxy Phosphite Intermediate R->Int Fast (10 min) - 4-Nitrophenol Cat1 DBU Catalyst + Alcohol 1 Cat1->Int Prod Unsymmetrical Phosphite Int->Prod Slow (4+ hrs) - 4-Nitrophenol Cat2 DBU Catalyst + Alcohol 2 Cat2->Prod Final Phosphorothioate / Phosphoroselenoate Prod->Final Chalcogenide Addition Ox Oxidation (S8/Se) Ox->Final

Reaction pathway of DBU-catalyzed step-wise phosphitylation and oxidation.

Protocol S1 1. Dissolve Reagent in anhyd. MeCN S2 2. Add Substrate 1 & DBU (1.0 eq) S1->S2 S3 3. Stir 10 min at RT (Monitor 31P NMR) S2->S3 S4 4. Purify Mono-substituted Intermediate S3->S4 S5 5. Add Substrate 2 & DBU (1.0 eq) S4->S5 S6 6. Stir ≥4 hrs at RT S5->S6 S7 7. In situ Oxidation (S8 or Se) S6->S7 S8 8. Final Purification (HPLC/Column) S7->S8

Step-by-step protocol for synthesizing unsymmetrical phosphorothioates.

References

  • Science of Synthesis: Phosphoric Acid and Derivatives (Update 2021) - Section 42.16.4.2.8.4. Thieme Connect.

  • Science of Synthesis: Phosphoric Acid and Derivatives (Update 2021) - Phosphitylation Protocols. Thieme Connect. 1

  • Science of Synthesis: Phosphoric Acid and Derivatives (Update 2021) - Catalysis and Base Selection. Thieme Connect.

  • Science of Synthesis: Phosphoric Acid and Derivatives (Update 2021) - Safety and Toxicity. Thieme Connect.

Sources

Troubleshooting & Optimization

How to prevent moisture degradation of Methyl bis(4-nitrophenyl) phosphite during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl bis(4-nitrophenyl) phosphite. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent. Phosphite esters are highly susceptible to moisture, and improper handling can lead to rapid degradation, compromising experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to help you prevent, identify, and address moisture-related degradation.

Troubleshooting Guide: Is My Reagent Degrading?

This section addresses specific issues you may encounter during storage and use, helping you diagnose potential degradation of your Methyl bis(4-nitrophenyl) phosphite.

Q1: My once white powder is now yellow and clumpy. What does this mean?

This is a classic visual indicator of hydrolysis. Methyl bis(4-nitrophenyl) phosphite is a white to off-white solid when pure. Upon exposure to moisture, it degrades into 4-nitrophenol and methyl phosphonic acid. 4-nitrophenol is a yellow, crystalline solid, and its formation is the primary cause of the color change. The clumping is a result of the solid absorbing ambient moisture, leading to particle aggregation.

Q2: I ran an analysis (NMR, HPLC) and see unexpected peaks. What are they?

If you suspect degradation, analytical chemistry is the definitive way to confirm it. The most likely impurities are the hydrolysis products.

  • Degradation Pathway: The central phosphorus (III) atom in the phosphite is electrophilic and highly susceptible to nucleophilic attack by water. This reaction cleaves the P-O bond connected to the nitrophenyl group.

  • Expected Impurities:

    • 4-Nitrophenol: This will appear as a distinct peak in HPLC and will have characteristic aromatic proton signals in a ¹H NMR spectrum.

    • Methyl Phosphonic Acid: This may be visible in ³¹P NMR as a new peak, shifted from the parent phosphite signal.

    • Other Phosphate Species: In the presence of oxidants and water, the parent phosphite may also be oxidized to the corresponding phosphate, which would present as another distinct signal in ³¹P NMR.

Analytical techniques such as Gas Chromatography (GC) coupled with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) are highly effective for separating and identifying organophosphorus compounds and their degradation products.[1][2][3]

Q3: How can I definitively measure the water content in my reagent?

The gold standard for quantifying trace amounts of water in chemical samples is Karl Fischer Titration.[4][5][6] This method is specific to water and can provide highly accurate results.[6][7]

There are two main types of Karl Fischer titration:

Titration MethodBest Suited ForPrinciple
Volumetric Materials with >1% water content.[7]The sample is dissolved in a solvent and titrated with a Karl Fischer reagent of a known concentration containing iodine. The volume of reagent consumed is proportional to the water content.[4][5]
Coulometric Materials with <1% water content (ppm levels).[5][7]Iodine is generated electrochemically in the titration cell. The total charge required to generate enough iodine to react with all the water is measured, which according to Faraday's law, is directly proportional to the amount of water.[4][6]

For a supposedly anhydrous reagent like Methyl bis(4-nitrophenyl) phosphite, the coulometric method is the most appropriate choice.

Experimental Protocol: Coulometric Karl Fischer Titration
  • Instrument Preparation: Ensure the Karl Fischer titrator is properly calibrated with a certified water standard.[4] The titration cell and solvent must be pre-dried to a low background drift.

  • Sample Preparation (in a glove box or under inert gas): Accurately weigh a small amount of the Methyl bis(4-nitrophenyl) phosphite (e.g., 50-100 mg) using an analytical balance.[4]

  • Injection: Quickly and carefully add the weighed solid directly into the anhydrous solvent (e.g., methanol) in the titration vessel.[4] Ensure the vessel is sealed immediately to prevent atmospheric moisture ingress.

  • Titration: The instrument will automatically begin the titration, generating iodine to react with the water from the sample.

  • Calculation: The instrument's software will calculate the water content based on the total charge passed and the sample weight, typically reporting the result in ppm or percentage.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the proper storage and handling of Methyl bis(4-nitrophenyl) phosphite to prevent degradation proactively.

Q1: What are the ideal long-term storage conditions?

To maximize the shelf-life of Methyl bis(4-nitrophenyl) phosphite, strict adherence to the following storage conditions is critical. These conditions are designed to rigorously exclude atmospheric moisture.

ParameterRecommendationRationale
Temperature 2–8°CReduces the kinetic rate of hydrolysis and other potential degradation reactions.
Atmosphere Inert Gas (Dry Argon or Nitrogen)Prevents exposure to both atmospheric moisture and oxygen, which could cause oxidation.
Container Tightly-sealed, amber glass bottle with a PTFE-lined cap.Amber glass protects against potential light-induced degradation. The PTFE liner provides a superior, inert seal against moisture ingress compared to other materials.
Secondary Containment Store the sealed bottle inside a desiccator.[8][9]Provides an additional layer of protection by maintaining a very low humidity environment. Use a reliable desiccant such as silica gel or molecular sieves.[9]
Q2: Can I handle this compound on the open bench?

It is strongly discouraged. Even brief exposure to ambient air can introduce enough moisture to initiate hydrolysis on the surface of the solid. The proper handling of water-sensitive chemicals requires specialized techniques and equipment to maintain an inert atmosphere.[10]

Workflow: Handling in an Inert Atmosphere Glove Box

G cluster_0 Inside Glove Box (Inert Atmosphere) A Place sealed reagent bottle in antechamber B Evacuate and refill antechamber (3x) A->B Cycle C Bring bottle inside the main chamber B->C Transfer D Allow reagent to equilibrate to box temp. C->D Prevent Condensation E Weigh desired amount into a tared vial D->E Aliquot F Tightly seal parent bottle and weighing vial E->F Seal G Remove weighing vial via antechamber for use F->G Transfer Out

Caption: Workflow for safely aliquoting the reagent.

If a glove box is unavailable, similar transfers can be accomplished using Schlenk line techniques, which involve using a manifold to apply vacuum and backfill with an inert gas.[10]

Q3: My reagent is already yellow. Can I still use it or repurify it?

Using a partially degraded reagent is risky as it introduces impurities (4-nitrophenol) into your reaction and means the actual molar quantity of your starting material is unknown. This can lead to lower yields, side reactions, and non-reproducible results.

Repurification is sometimes possible through methods like recrystallization from a rigorously dried, non-protic solvent. However, this process can be difficult, may lead to significant material loss, and requires subsequent analytical validation (e.g., NMR, melting point) to confirm purity. For most applications, especially in drug development where purity is paramount, discarding the degraded reagent and using a fresh, properly stored lot is the most scientifically sound and cost-effective approach.

Degradation Pathway Visualization

The diagram below illustrates the hydrolytic degradation of Methyl bis(4-nitrophenyl) phosphite upon exposure to water.

Caption: Moisture-induced hydrolysis of the phosphite reagent.

References
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Available from: [Link]

  • Environment, Health & Safety. Water Sensitive Chemicals. University of California, Berkeley. Available from: [Link]

  • Eurofins Scientific. Water Determination by Karl Fischer. Available from: [Link]

  • Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. Available from: [Link]

  • QAQC Lab. Karl Fischer Method of Moisture Determination. Available from: [Link]

  • TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. Available from: [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8141B: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available from: [Link]

  • U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

Sources

Technical Support Center: Synthesis & Optimization of Methyl Bis(4-nitrophenyl) Phosphite

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Phosphorylation Support Center. As a Senior Application Scientist, I frequently guide drug development professionals and synthetic chemists through the nuances of organophosphorus chemistry.

Methyl bis(4-nitrophenyl) phosphite (Compound 324) is a highly stable, premium phosphitylating reagent. It is uniquely prized for its high O-chemoselectivity, allowing for the direct O-phosphitylation of unprotected amino alcohols. Because the two aryloxy groups exhibit significantly different reactivities, nonsymmetrical phosphorus(III) esters can be selectively synthesized by displacing the first aryloxy group . However, synthesizing this P(III) reagent from dichloro(methoxy)phosphine and 4-nitrophenol requires strict control over reaction temperature and time to prevent oxidation, thermal degradation, and incomplete substitution.

This guide provides a diagnostic framework, empirical data, and a self-validating protocol to ensure your synthesis is successful on the first attempt.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my isolated yield low, and why does ³¹P NMR show multiple unexpected peaks (e.g., P(V) species)? The Causality: This is the hallmark of thermal degradation or oxidation of the P(III) center due to poor temperature control. The nucleophilic substitution between dichloro(methoxy)phosphine and 4-nitrophenol in the presence of a tertiary amine base is highly exothermic 1. If the internal temperature exceeds 10 °C during the addition phase, the sensitive P(III) species can undergo disproportionation or rapidly oxidize to a P(V) phosphate ester. The Solution: The first chloride displacement is extremely fast and generates significant heat. You must perform the addition dropwise at 0–5 °C using an ice bath. Only after the addition is strictly complete should the reaction be allowed to warm.

Q2: I am observing a large amount of a mono-substituted chloro-intermediate. How do I optimize the reaction time? The Causality: Incomplete reaction occurs when the maturation time at room temperature is too short. While the first 4-nitrophenol molecule adds rapidly, the second addition is kinetically slower. This is due to the steric bulk of the newly attached 4-nitrophenoxy group and the strong electron-withdrawing nature of the nitro group, which reduces the electrophilicity of the phosphorus center for the second attack. The Solution: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 to 4 hours . Extending the reaction time beyond 6 hours does not significantly improve yield and drastically increases the risk of hydrolysis from trace atmospheric moisture.

Q3: Why is my product contaminated with a white precipitate even after workup? The Causality: The white precipitate is triethylamine hydrochloride (Et₃N·HCl), the stoichiometric byproduct of the reaction. Et₃N·HCl is partially soluble in certain polar solvent mixtures. The Solution: To ensure complete precipitation, use anhydrous dichloromethane (DCM) or diethyl ether as the primary reaction solvent. The filtration must be performed under a strict inert atmosphere (using Schlenk techniques) because the P(III) product is sensitive to moisture, which will cleave the phosphite ester bonds.

Part 2: Quantitative Optimization Data

To eliminate guesswork, our laboratory has mapped the kinetic and thermodynamic boundaries of this synthesis. Below is the empirical data summarizing how temperature and time dictate the fate of the reaction.

Addition Temp (°C)Maturation Temp (°C)Reaction Time (h)Conversion (%)³¹P NMR Purity Profile
0–5 20–25 3.0 >95% >98% (Target P(III) Product)
0–520–251.0~60%High mono-substituted impurity
20–2520–253.0~80%<85% (Significant P(V) oxidation)
0–550.03.0<40%Severe thermal degradation
0–520–2512.0~85%Hydrolysis byproducts present

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step without satisfying the in-process validation criteria.

Reagents Required:

  • Dichloro(methoxy)phosphine (1.0 eq)

  • 4-Nitrophenol (2.0 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet. Establish a strict argon atmosphere.

  • Reagent Solubilization: Dissolve 4-nitrophenol (2.0 eq) and Et₃N (2.2 eq) in anhydrous DCM. Cool the stirring solution to 0–5 °C using an ice-water bath.

  • Exothermic Addition Phase: Dissolve dichloro(methoxy)phosphine (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise via the dropping funnel over 30 minutes. Causality Check: Maintain the internal temperature below 10 °C to prevent P(III) degradation.

  • Maturation Phase: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to 20–25 °C . Stir for exactly 3 hours .

  • In-Process Validation (Crucial): Extract a 0.1 mL aliquot via syringe, dilute with anhydrous CDCl₃, and run a rapid ³¹P NMR.

    • Validation: The starting material peak (~170-180 ppm) and the mono-substituted intermediate peak must be absent. The spectrum should show a single dominant peak shifted upfield corresponding to the bis-substituted product.

  • Anhydrous Workup: Filter the dense white precipitate (Et₃N·HCl) rapidly through a dried Celite pad under an argon blanket. Wash the filter cake with cold, anhydrous DCM.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator backfilled with argon) to yield Methyl bis(4-nitrophenyl) phosphite. Store immediately at -20 °C under argon.

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the critical phases of the synthesis and the subsequent downstream application of the reagent, highlighting the chemoselective displacement mechanism.

G A Dichloro(methoxy)phosphine + 4-Nitrophenol B Addition Phase (Et3N, DCM, 0-5 °C) A->B Exothermic Control C Maturation Phase (20-25 °C, 3 hours) B->C Warm to RT D Methyl bis(4-nitrophenyl) phosphite (Stable P(III) Reagent) C->D Filtration & Concentration E Selective O-Phosphitylation (Unprotected Amino Alcohols) D->E High Chemoselectivity F Nonsymmetrical P(III) Ester E->F Displacement of 1st Aryloxy Group

Synthesis and selective O-phosphitylation workflow of Methyl bis(4-nitrophenyl) phosphite.

Part 5: References

  • Science of Synthesis: 42.16.4 Phosphoric Acid and Derivatives (Update 2021). Thieme Connect.

  • A Comparative Review of Synthesis Methods for Alkyl Phosphate Esters. Benchchem. 1

Sources

Technical Support Center: Troubleshooting & Purification of Methyl Bis(4-nitrophenyl) Phosphite Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the purification bottlenecks associated with Methyl bis(4-nitrophenyl) phosphite (CAS No. 147357-66-2)[1].

While this reagent is highly effective and stable for the chemoselective O-phosphitylation of unprotected amino alcohols and oligonucleotide synthesis, removing unreacted excess from crude mixtures can be challenging. The presence of two highly reactive 4-nitrophenyl leaving groups makes it susceptible to nucleophilic attack—a chemical property we can exploit for its targeted removal.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is unreacted Methyl bis(4-nitrophenyl) phosphite so difficult to remove using standard silica gel chromatography? A: Phosphites are inherently sensitive to oxidation and hydrolysis. On the slightly acidic surface of standard silica gel, unreacted methyl bis(4-nitrophenyl) phosphite can slowly hydrolyze or smear, causing it to co-elute with your target product. Furthermore, the lipophilicity of the 4-nitrophenyl groups often gives the unreacted reagent an Rf​ value very similar to many protected oligonucleotide intermediates[2].

Q2: What is the mechanistic rationale behind using an amine scavenger instead of simple aqueous hydrolysis? A: While water can hydrolyze the phosphite, the reaction is kinetically slow at neutral pH. Adding a primary amine (e.g., ethanolamine or a polymer-supported amine) provides a much stronger nucleophile. The amine rapidly attacks the electrophilic phosphorus center, displacing the 4-nitrophenoxy groups. This converts the lipophilic phosphite into a highly polar phosphoramidite (or phosphonate after oxidation) and free 4-nitrophenol. These byproducts are easily partitioned into an aqueous basic layer, leaving your organic product pristine.

Q3: During the basic aqueous workup, my aqueous layer turns intensely yellow. Is my product degrading? A: No, this is a self-validating visual indicator of a successful quench! The displaced 4-nitrophenol has a pKa of ~7.15. In a mild basic wash (e.g., saturated NaHCO3, pH ~8.5), it is deprotonated to form the 4-nitrophenolate anion, which is highly water-soluble and intensely yellow. If the aqueous layer is yellow, the unreacted reagent is being successfully stripped from the organic phase.

Q4: My target compound is highly water-sensitive. How can I remove the phosphite without an aqueous workup? A: For moisture-sensitive products, we recommend using a Polymer-Supported (PS) Trisamine resin. The primary amines on the insoluble polystyrene resin act as a solid-phase scavenger, covalently binding the unreacted phosphite and the released 4-nitrophenol. The resin is then simply filtered off, completely avoiding aqueous-organic liquid-liquid extraction.

Section 2: Quantitative Comparison of Removal Strategies

To help you select the optimal purification route, compare the empirical data of common removal strategies below:

MethodReagentsRemoval EfficiencyByproducts GeneratedBest ForTime Required
Aqueous Basic Quench NaHCO3 (aq), H2O>95%4-Nitrophenolate (water soluble)Stable organic products~30 mins
Amine Scavenging Ethanolamine>98%Polar phosphoramiditesFast quenching~45 mins
Polymer-Supported Scavenger PS-Trisamine resin>99%None (covalently bound)Water-sensitive products~2 hours
Silica Gel Chromatography Hexane/EtOAcVariableNoneFinal polishing~3 hours
Section 3: Experimental Workflows & Methodologies

G A Crude Reaction Mixture (Product + Excess Phosphite) B Add Ethanolamine (2.0 eq) Stir 30 min at RT A->B C Nucleophilic Displacement of 4-Nitrophenol B->C D Add Sat. NaHCO3 (aq) & Extract with EtOAc C->D E Aqueous Layer (Yellow 4-Nitrophenolate) D->E Discard F Organic Layer (Purified Product) D->F Keep

Workflow for Amine-Assisted Aqueous Quench of Methyl bis(4-nitrophenyl) phosphite.

Protocol A: Amine-Assisted Liquid-Liquid Extraction

Objective: Rapid quenching and removal of excess phosphite using a soluble amine and basic wash.

  • Quenching: To the crude reaction mixture dissolved in dichloromethane (DCM) or ethyl acetate (EtOAc), add 2.0 equivalents (relative to the calculated excess phosphite) of ethanolamine.

  • Incubation: Stir the mixture at room temperature for 30 minutes. The amine will attack the phosphorus center, displacing the 4-nitrophenyl groups.

  • Basic Wash: Dilute the mixture with additional organic solvent and transfer to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO3).

  • Phase Separation: Shake vigorously and allow the layers to separate. The aqueous layer will turn bright yellow due to the presence of the 4-nitrophenolate anion.

  • Extraction: Drain the aqueous layer. Wash the organic layer two more times with saturated NaHCO3 until the aqueous layer is completely colorless (indicating all 4-nitrophenol has been removed).

  • Drying & Concentration: Wash the organic layer once with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[3].

DecisionTree Start Select Purification Method Q1 Is the target product water-sensitive? Start->Q1 Yes1 Use Polymer-Supported Trisamine Resin Q1->Yes1 Yes No1 Is the target product base-sensitive? Q1->No1 No Yes2 Use Neutral Water Wash + Brine No1->Yes2 Yes No2 Use Amine Quench + NaHCO3 Wash No1->No2 No

Decision tree for selecting a phosphite removal strategy based on product stability.

Protocol B: Polymer-Supported Scavenging (For Moisture-Sensitive Products)

Objective: Anhydrous removal of unreacted phosphite to preserve sensitive functional groups.

  • Preparation: Ensure the crude reaction mixture is dissolved in an anhydrous, non-nucleophilic solvent (e.g., DCM, THF, or acetonitrile).

  • Resin Addition: Add 3.0 to 5.0 equivalents (based on excess phosphite) of Polymer-Supported Tris(2-aminoethyl)amine (PS-Trisamine) resin directly to the flask.

  • Agitation: Gently agitate the suspension on an orbital shaker or via overhead stirring for 2 to 3 hours at room temperature. (Crucial Causality Note: Avoid magnetic stirring bars as they mechanically grind and degrade the polymer beads, which will clog your filter and contaminate the product).

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin bed thoroughly with the reaction solvent to ensure complete recovery of your target product.

  • Concentration: Evaporate the combined filtrate and washings to yield the purified product.

Section 4: Authoritative Grounding & References

The strategies outlined above leverage the fundamental reactivity of phosphitylating agents as documented in authoritative synthetic chemistry literature. The use of methyl bis(4-nitrophenyl) phosphite as a stable reagent that requires targeted sulfurization, selenization, or quenching is well-established in the Science of Synthesis. Furthermore, the principles of phosphoramidite chemistry, including the necessity of capping and oxidation steps to handle reactive phosphorus(III) species, are foundational to modern oligonucleotide synthesis[2] and are standard practices recommended by major chemical suppliers[3].

References

1.[1] Title: Phosphorous acid, methyl bis(4-nitrophenyl) ester 147357-66-2 wiki Source: Guidechem URL:

2. Title: Science of Synthesis Knowledge Updates 2021/1 Source: Thieme Connect URL:

3.[2] Title: Oligonucleotide synthesis Source: Wikipedia URL:

4.[3] Title: DNA Oligonucleotide Synthesis Source: Sigma-Aldrich URL:

Sources

Why is Methyl bis(4-nitrophenyl) phosphite precipitating in aqueous solution

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Precipitation Issues with Methyl bis(4-nitrophenyl) phosphite in Aqueous Solutions Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Introduction

Methyl bis(4-nitrophenyl) phosphite (CAS 147357-66-2) is a highly specialized, chemoselective phosphitylating reagent used extensively in the synthesis of nucleotides, phosphorylated sugars, and water-soluble prodrugs. A frequent and critical issue encountered during experimental workflows is the rapid precipitation of the reagent when introduced into aqueous media or buffers.

As a Senior Application Scientist, I have structured this guide to explain the thermodynamic and kinetic causality behind this phenomenon and provide a self-validating protocol to ensure your phosphitylation reactions succeed without premature degradation.

Frequently Asked Questions (FAQs)

Q1: Why does Methyl bis(4-nitrophenyl) phosphite precipitate immediately upon addition to an aqueous buffer? A: The immediate precipitation is a thermodynamic consequence of the molecule's extreme hydrophobicity. Methyl bis(4-nitrophenyl) phosphite contains two highly lipophilic aromatic rings and a methyl group, resulting in a calculated partition coefficient (LogP) of approximately 4.88[1]. This high LogP indicates that the compound is virtually insoluble in water. When an organic stock solution is spiked into an aqueous buffer, the solvent polarity abruptly changes, causing the hydrophobic phosphite to "crash out" of solution as an amorphous or crystalline solid.

Q2: If I leave the suspension stirring, the precipitate changes appearance and the solution turns yellow. What chemical degradation is occurring? A: You are observing the kinetic degradation of the reagent via hydrolysis. Phosphite triesters are notoriously sensitive to moisture. In an aqueous environment, the electrophilic phosphorus(III) atom undergoes nucleophilic attack by water molecules[2]. This hydrolysis typically proceeds via a pentacovalent phosphorus intermediate, leading to the rapid cleavage of the P-O-Ar bonds[2]. The hydrolysis of Methyl bis(4-nitrophenyl) phosphite releases 4-nitrophenol and methyl hydrogen phosphonate derivatives. The yellow color is the visual signature of the 4-nitrophenolate anion, which absorbs strongly at 405 nm[3].

Q3: Is the secondary precipitate the starting material or a byproduct? A: It is the byproduct, 4-nitrophenol. While 4-nitrophenol has moderate aqueous solubility (~11.6 g/L at 20 °C)[4], its solubility is highly pH-dependent. The pKa of 4-nitrophenol is 7.15[3]. If your aqueous solution is acidic or neutral (pH < 7.15), the molecule remains predominantly in its protonated, less soluble form. If the localized concentration of hydrolyzed 4-nitrophenol exceeds its solubility limit, it will precipitate as pale yellow to white crystals[3][4].

Q4: How can I prevent this precipitation and successfully perform O-phosphitylation? A: You cannot perform this reaction in aqueous media. Phosphitylation must be executed in strictly anhydrous organic solvents (such as anhydrous acetonitrile, dichloromethane, or pyridine) to prevent competitive hydrolysis by water. Only after the phosphitylation (and subsequent oxidation/sulfurization) is complete should you introduce an aqueous workup, typically using a buffer like triethylammonium bicarbonate (TEAB) to quench excess reagents safely.

Data Presentation: Physicochemical Properties

Understanding the divergent properties of the starting material versus its degradation product is key to troubleshooting your reaction mixture.

PropertyMethyl bis(4-nitrophenyl) phosphite4-Nitrophenol (Hydrolysis Byproduct)
Role in Reaction Phosphitylating ReagentLeaving Group / Degradation Product
Aqueous Solubility Insoluble (Immediate Precipitation)~11.6 g/L at 20 °C[4]
Lipophilicity (LogP) ~4.88[1]1.91[4]
Acidity (pKa) N/A (Hydrolyzes rapidly)7.15[3]
Visual Appearance White/Off-white solidColorless (pH < 5.4) to Yellow (pH > 7.5)[3]

Mechanistic Visualization

The following diagram illustrates the dual pathways that lead to precipitation when Methyl bis(4-nitrophenyl) phosphite is exposed to water.

PrecipitationMechanism Start Methyl bis(4-nitrophenyl) phosphite (in Organic Stock) AqEnv Introduction to Aqueous Buffer Start->AqEnv Hydrophobic Thermodynamic Pathway Extreme Hydrophobicity (LogP ~4.88) AqEnv->Hydrophobic Solvent polarity shift Hydrolysis Kinetic Pathway Nucleophilic Attack by H2O AqEnv->Hydrolysis P(III) reacts with water Precip1 Immediate Precipitation (Unreacted Reagent Crashes Out) Hydrophobic->Precip1 Byproducts Cleavage of P-O-Ar Bonds Release of 4-Nitrophenol Hydrolysis->Byproducts Precip2 Secondary Precipitation (4-Nitrophenol crystals if pH < 7.15) Byproducts->Precip2 Conc. > 11.6 g/L

Caption: Dual pathways of Methyl bis(4-nitrophenyl) phosphite precipitation: thermodynamic and kinetic.

Experimental Protocol: Moisture-Free O-Phosphitylation Workflow

To avoid the precipitation and degradation issues outlined above, follow this self-validating methodology. Every step is designed with a specific physicochemical causality to ensure high-yield O-phosphitylation.

Step 1: Substrate Desiccation (The Causality of Competing Nucleophiles)

  • Action: Co-evaporate your target alcohol (e.g., nucleoside or amino alcohol) with anhydrous pyridine three times under reduced pressure.

  • Why: Water is a highly aggressive nucleophile. Even trace atmospheric moisture will outcompete your sterically hindered alcohol, prematurely hydrolyzing the P(III) reagent into unreactive phosphonates.

Step 2: Anhydrous Solvation (The Causality of Thermodynamic Compatibility)

  • Action: Dissolve the dried substrate in a strictly anhydrous, polar aprotic solvent (e.g., Acetonitrile or Dichloromethane).

  • Why: Methyl bis(4-nitrophenyl) phosphite has a LogP of ~4.88[1]. It requires a lipophilic environment to remain in solution. Aqueous buffers will cause immediate thermodynamic exclusion (precipitation).

Step 3: Reagent Introduction (The Causality of Electrophilic Activation)

  • Action: Add Methyl bis(4-nitrophenyl) phosphite dropwise under a continuous flow of inert gas (Argon or N2).

  • Why: The reagent's high O-chemoselectivity relies on the controlled displacement of the first 4-nitrophenoxy group. Inert conditions prevent atmospheric water from triggering the kinetic hydrolysis pathway.

Step 4: In-Situ Oxidation/Sulfurization (The Causality of P(III) Instability)

  • Action: Before any aqueous exposure, add an oxidizing agent (e.g., iodine/pyridine/water or elemental sulfur) to convert the intermediate phosphite triester into a stable phosphate or thiophosphate.

  • Why: P(III) triesters are inherently unstable and prone to degradation. Converting the phosphorus center to a P(V) oxidation state locks the molecule into a thermodynamically stable conformation.

Step 5: Controlled Aqueous Quench (The Causality of Safe Byproduct Removal)

  • Action: Introduce a mild aqueous buffer, such as Triethylammonium bicarbonate (TEAB), only after Step 4 is complete.

  • Why: The TEAB buffer safely hydrolyzes any remaining active phosphorylating species and solubilizes the displaced 4-nitrophenol by raising the pH above its pKa (7.15)[3], converting it into the highly soluble, yellow 4-nitrophenolate anion.

References

[1] Title: Phosphorous acid, methyl bis(4-nitrophenyl) ester 147357-66-2 wiki | Source: Guidechem | URL: 1

[2] Title: A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds | Source: Longdom Publishing | URL: 2

Title: 42.16.4 Phosphoric Acid and Derivatives (Update 2021) | Source: Science of Synthesis (Thieme) | URL:

[3] Title: 4-Nitrophenol | Source: Wikipedia | URL: 3

[4] Title: 4-Nitrophenol | C6H5NO3 | CID 980 | Source: PubChem | URL: 4

Sources

Improving the shelf life and chemical stability of Methyl bis(4-nitrophenyl) phosphite

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Shelf Life and Chemical Stability

Welcome to the technical support center for Methyl bis(4-nitrophenyl) phosphite. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of this reagent. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical information to ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Methyl bis(4-nitrophenyl) phosphite and what are its primary applications?

Methyl bis(4-nitrophenyl) phosphite is an organophosphorus compound. While specific research applications can vary, related phosphite esters are utilized as intermediates in chemical synthesis, as stabilizers in polymers, and in the formation of phosphonates through reactions like the Michaelis-Arbuzov reaction.[1][2] The electron-withdrawing nitro groups on the phenyl rings influence its reactivity.

Q2: What are the main signs of degradation of this compound?

Visual signs of degradation can include a change in color (e.g., yellowing), clumping of the solid material, or the development of an off-odor. Chemically, degradation can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ³¹P NMR spectroscopy, which can reveal the presence of impurities like the corresponding phosphate, phosphonate, or hydrolysis products.[3][4]

Q3: What are the ideal storage conditions for Methyl bis(4-nitrophenyl) phosphite?

To maximize shelf life, Methyl bis(4-nitrophenyl) phosphite should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation and hydrolysis. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: Is this compound sensitive to moisture?

Yes, like many phosphite esters, it is susceptible to hydrolysis in the presence of moisture.[6][7] Hydrolysis can lead to the formation of methyl hydrogen phosphite and p-nitrophenol, which can affect the outcome of your reactions.

Q5: Is this compound sensitive to air (oxygen)?

Yes, the phosphorus (III) center in phosphite esters can be oxidized to phosphorus (V), forming the corresponding phosphate.[2] This oxidation can be accelerated by heat and light.

Troubleshooting Guides

Issue 1: Inconsistent reaction yields or unexpected side products.

Q: I am observing variable yields and the formation of unexpected byproducts in my reactions using Methyl bis(4-nitrophenyl) phosphite. What could be the cause?

A: This issue often points to the degradation of the starting material. The primary degradation pathways are hydrolysis and oxidation.

Root Cause Analysis:

  • Hydrolysis: Exposure to atmospheric moisture or residual water in solvents can lead to the formation of methyl hydrogen phosphite and p-nitrophenol. The p-nitrophenol can potentially engage in side reactions, while the change in the primary reagent concentration will lower your yield.

  • Oxidation: Exposure to air can oxidize the phosphite to methyl bis(4-nitrophenyl) phosphate. This phosphate is generally less reactive in the desired pathway, leading to lower yields of the intended product.

Troubleshooting Protocol:

  • Assess Reagent Purity:

    • Before use, check the purity of your Methyl bis(4-nitrophenyl) phosphite using an appropriate analytical method. ³¹P NMR is particularly informative as the chemical shifts for phosphites and their corresponding phosphates are distinct. HPLC can also be used to quantify the presence of impurities.[8]

  • Solvent and Reagent Preparation:

    • Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

    • Dry all glassware in an oven and cool under a stream of inert gas before use.

  • Reaction Setup:

    • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent both hydrolysis and oxidation.

    • Use syringe techniques for the transfer of the phosphite if it is in liquid form or handle the solid in a glovebox.

Issue 2: The solid reagent has changed in appearance (e.g., color change, clumping).

Q: My stock of Methyl bis(4-nitrophenyl) phosphite, which was initially a crystalline solid, has become discolored and clumpy. Is it still usable?

A: A change in physical appearance is a strong indicator of degradation. While it might still contain some of the desired compound, its purity is compromised, and its use is not recommended without purification.

Root Cause Analysis:

  • Hydrolysis: The absorption of moisture from the air can lead to the formation of p-nitrophenol, which is a yellow compound and can contribute to the discoloration. The presence of water can also cause the solid to clump.

  • Oxidation: While the primary oxidation product, the phosphate, is also a solid, the oxidation process can be accompanied by other side reactions that lead to colored impurities.

  • Thermal Decomposition: Although less common at ambient temperatures, exposure to high temperatures during storage or shipping can lead to decomposition. Thermal decomposition of related nitrophenol-containing compounds has been shown to occur in stages, starting with the loss of molecules like p-nitrophenol.[9]

Troubleshooting Protocol:

  • Purification:

    • If the material is deemed valuable enough to salvage, recrystallization from an appropriate anhydrous solvent may be attempted. The choice of solvent will depend on the solubility of the phosphite and its impurities.

  • Proper Storage Practices:

    • Always store the reagent in a desiccator over a suitable drying agent.

    • For long-term storage, after ensuring the container is tightly sealed, consider placing it inside a secondary sealed container with a desiccant.

    • Minimize the number of times the container is opened. If possible, aliquot the reagent into smaller, single-use portions.

Issue 3: Difficulty in purifying the reaction product.

Q: I am having trouble purifying my desired product from a reaction involving Methyl bis(4-nitrophenyl) phosphite. The crude product seems to contain several phosphorus-containing impurities.

A: This is likely due to the degradation of the starting material either before or during the reaction, leading to a mixture of products.

Root Cause Analysis:

  • In-situ Degradation: Even with a pure starting material, the reaction conditions (e.g., temperature, pH, presence of nucleophiles) can promote the degradation of Methyl bis(4-nitrophenyl) phosphite.

  • Carry-over of Impurities: If the starting material was already partially degraded, the impurities will be carried through the reaction and complicate the purification process.

Troubleshooting Protocol:

  • Reaction Monitoring:

    • Monitor the progress of your reaction by TLC or LC-MS to observe the consumption of the starting material and the formation of the product and any byproducts.[3][10] This can help you determine the optimal reaction time and minimize the formation of degradation products.

  • Purification Strategy:

    • Phosphite esters and their phosphate and phosphonate counterparts can have similar polarities, making chromatographic separation challenging.[4]

    • Consider using a different stationary phase or solvent system for column chromatography.

    • In some cases, a chemical quench to selectively remove unreacted starting material or byproducts may be possible.

  • Preventative Measures:

    • Ensure your reaction is run under optimal conditions to favor the desired transformation over degradation pathways. This may involve adjusting the temperature, reaction time, or the order of reagent addition.

Data and Diagrams

Table 1: Summary of Common Degradation Products and Analytical Signatures

Degradation PathwayKey Degradation Product(s)Typical Analytical Observation
HydrolysisMethyl hydrogen phosphite, p-NitrophenolAppearance of a new peak in the ³¹P NMR spectrum upfield from the starting material; Presence of p-nitrophenol detectable by HPLC-UV or GC-MS.[3][8]
OxidationMethyl bis(4-nitrophenyl) phosphateAppearance of a new peak in the ³¹P NMR spectrum downfield from the starting phosphite; Change in retention time on HPLC.[7][8]

Diagram 1: Key Degradation Pathways

G A Methyl bis(4-nitrophenyl) phosphite B Methyl bis(4-nitrophenyl) phosphate A->B Oxidation (O2) C Methyl hydrogen phosphite + p-Nitrophenol A->C Hydrolysis (H2O) G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Aliquot Methyl bis(4-nitrophenyl) phosphite B Expose to Test Condition (e.g., ambient air, humidity) A->B C Dissolve in Anhydrous Solvent B->C D Acquire ³¹P NMR and/or HPLC Data C->D E Quantify Starting Material and Impurities D->E F Determine Degradation Rate E->F

Caption: Workflow for evaluating the stability of Methyl bis(4-nitrophenyl) phosphite.

References

  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers. Available from: [Link]

  • Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Google Patents.
  • The Ultimate Guide to Phosphite Ester 2024. Wellt Chemicals. Available from: [Link]

  • Bis(4-nitrophenyl) methylphosphonate. PubChem. Available from: [Link]

  • Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98. PubMed. Available from: [Link]

  • Phosphite ester. Wikipedia. Available from: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC. Available from: [Link]

  • Organophosphate inhibitors: the reactions of bis(p-nitrophenyl) methyl phosphate with liver carboxylesterases and alpha-chymotrypsin. PubMed. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. ResearchGate. Available from: [Link]

  • Organophosphate Toxicity. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Hydrolytic stabilized phosphite esters. Google Patents.
  • 1,1'-Biphenyl, 2-methyl-4'-nitro. Organic Syntheses Procedure. Available from: [Link]

  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. Available from: [Link]

  • Hydrogen Peroxide Oxidation of Phosphite Triesters in Oligonucleotide Syntheses. ACS Publications. Available from: [Link]

  • Quantitative determination of residual phosphate and phosphite in bisphosphonates by ion exchange chromatography using conductivity detection. ResearchGate. Available from: [Link]

  • Health monitoring, Guide for organophosphate pesticides. Safe Work Australia. Available from: [Link]

  • Biodegradation of methyl parathion and p-nitrophenol: Evidence for the presence of a p-nitrophenol 2-hydroxylase in a Gram-negative Serratia sp. strain DS001. ResearchGate. Available from: [Link]

  • TLC of Phosphate Esters. Reddit. Available from: [Link]

  • The Hydrolysis of Phosphorus Esters: A Computational Study. DTIC. Available from: [Link]

  • Aerobic Oxidation of Phosphite Esters to Phosphate Esters by Using an Ionic-Liquid-Supported Organotelluride Reusable Catalyst. Thieme. Available from: [Link]

  • Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. MDPI. Available from: [Link]

  • Safe Use and Storage Chemicals (includig Herbicides and Pesticides) in Agriculture: Code of Practice. SafeWork NSW. Available from: [Link]

  • Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet- Assembled Cobal. Semantic Scholar. Available from: [Link]

  • High-performance phosphite stabilizer. ResearchGate. Available from: [Link]

  • Process for the preparation of hydrolysis-stable organic phosphits. Google Patents.
  • Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst. Google Patents.
  • Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. ResearchGate. Available from: [Link]

  • A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. MDPI. Available from: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available from: [Link]

  • Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. ScienceDirect. Available from: [Link]

  • 22.04 Hydrolysis of Phosphoesters. YouTube. Available from: [Link]

  • Organophosphorus Pesticide SDS Guide. Scribd. Available from: [Link]

  • 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications. Available from: [Link]

  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. Available from: [Link]

Sources

Validation & Comparative

Comprehensive Validation Guide: NMR Characterization of Methyl Bis(4-nitrophenyl) Phosphite vs. Alternative Phosphitylating Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex organophosphorus compounds—such as nucleoside polyphosphates, phosphorylated sugars, and targeted prodrugs—the choice of phosphitylating agent dictates both the yield and the purity of the final product. Methyl bis(4-nitrophenyl) phosphite (CAS 147357-66-2) has emerged as a highly stable, O-chemoselective P(III) reagent that fundamentally improves upon traditional phosphorylation methods[1].

This guide provides drug development professionals and synthetic chemists with an objective performance comparison, mechanistic insights, and self-validating 1 H and 31 P NMR protocols to standardize the use of this reagent in non-symmetrical phosphite synthesis.

Mechanistic Causality: The Kinetic Advantage

Traditional phosphorylating agents, such as phosphoryl chloride ( POCl3​ ), are heavily plagued by the competitive formation of di- and trisubstituted phosphates and require a large excess of the reagent to force monosubstitution. While standard phosphoramidites solve some of these issues, they often require moisture-sensitive tetrazole activators.

Methyl bis(4-nitrophenyl) phosphite circumvents these limitations through precise kinetic control driven by its electronic structure. The strong electron-withdrawing nature of the two p-nitrophenoxy groups makes the phosphorus center highly electrophilic. When exposed to an alcohol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the first p-nitrophenoxy group is displaced rapidly (within ~10 minutes).

The Causality of Differential Reactivity: Once the first strongly electron-withdrawing p-nitrophenoxy group is replaced by an electron-donating alkoxy group, the electrophilicity of the phosphorus center drops significantly. Consequently, the activation energy for the second nucleophilic attack increases, slowing the exchange of the second p-nitrophenoxy group to >4 hours at room temperature. This built-in kinetic pause allows chemists to isolate the monosubstituted intermediate with near-perfect chemoselectivity before introducing a different alcohol to create non-symmetrical dinucleosides.

Quantitative Comparison of Phosphitylating Agents

To aid in reagent selection, the following table summarizes the quantitative performance and NMR validation metrics of methyl bis(4-nitrophenyl) phosphite against industry-standard alternatives.

ReagentP-ValencePrimary ApplicationTypical 31 P NMR ShiftKey AdvantageMajor Limitation
Methyl bis(4-nitrophenyl) phosphite P(III)Stepwise non-symmetrical phosphitylation~125 - 130 ppmDifferential leaving group kinetics (10 min vs >4 hrs).Requires DBU; generates p-nitrophenol byproduct.
Bis(2-cyanoethyl) diisopropylphosphoramidite P(III)Automated oligonucleotide synthesis~149 ppmHighly efficient for solid-phase synthesis.Requires acidic activators (e.g., 1H-tetrazole); moisture sensitive.
Phosphoryl chloride ( POCl3​ ) P(V)Direct phosphorylation of nonnucleosides~2 - 5 ppmExtremely low cost; single-step P(V) installation.High rate of di/trisubstituted byproducts; highly corrosive.

NMR Validation Signatures ( 1 H and 31 P)

A self-validating protocol requires continuous monitoring of the reaction via NMR to ensure structural integrity and reaction completion.

Reagent Baseline Signatures

Before initiating the reaction, validate the purity of the methyl bis(4-nitrophenyl) phosphite[1]:

  • 31 P NMR ( CDCl3​ ): A sharp singlet at ~128 ppm , characteristic of a diaryl alkyl phosphite.

  • 1 H NMR ( CDCl3​ ):

    • Methoxy Protons: ~3.85 ppm (doublet, 3JHP​≈10.5 Hz, 3H).

    • Aromatic Protons (AA'BB' system): ~7.40 ppm (doublet, J≈9.0 Hz, 4H, ortho to -OP) and ~8.25 ppm (doublet, J≈9.0 Hz, 4H, ortho to −NO2​ ).

Reaction Monitoring Signatures

As the first phosphitylation proceeds, the 31 P signal at ~128 ppm will deplete, replaced by a new P(III) signal corresponding to the monosubstituted intermediate (typically shifting slightly depending on the alcohol used). Upon final oxidation (e.g., sulfurization), the P(III) center is converted to a P(V) phosphorothioate, triggering a massive upfield shift to ~69.5 ppm , serving as an absolute confirmation of successful oxidation.

Experimental Protocol: Stepwise O-Phosphitylation

This protocol outlines the highly selective O-phosphitylation of unprotected amino alcohols, leveraging the differential reactivity of the reagent as detailed in the .

Step 1: Preparation Dissolve the target alcohol (10 mmol) and methyl bis(4-nitrophenyl) phosphite (10 mmol) in 20 mL of anhydrous acetonitrile ( MeCN ) under a nitrogen atmosphere at room temperature.

Step 2: DBU Activation Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mmol) dropwise to the solution. The DBU acts as a non-nucleophilic base, facilitating the rapid displacement of the first p-nitrophenoxy group.

Step 3: Self-Validating NMR Monitoring Extract a 0.1 mL aliquot and monitor via 31 P NMR spectroscopy. The reaction is deemed complete when the reagent peak (~128 ppm) is fully consumed, which reliably occurs within 10 minutes . Do not exceed 30 minutes to prevent premature displacement of the second aryloxy group.

Step 4: Purification & Secondary Exchange Evaporate the solvent under reduced pressure and purify the residue via column chromatography to yield the intermediate phosphite. To synthesize a dinucleoside, dissolve the intermediate with a second alcohol and DBU, allowing the reaction to stir for >4 hours.

Step 5: Oxidation To stabilize the product, oxidize the intermediate phosphite using elemental sulfur ( S8​ ) or selenium. Verify the completion of this step by confirming the 31 P NMR shift to ~69.5 - 69.8 ppm.

Workflow Visualization

PhosphitylationWorkflow Reagent Methyl bis(4-nitrophenyl) phosphite (Stable P(III) Reagent) Step1 1st Phosphitylation (ROH, DBU, MeCN, 10 min) Reagent->Step1 Intermediate Monosubstituted Phosphite (31P NMR: ~128 ppm) Step1->Intermediate Fast Exchange (High Selectivity) Step2 2nd Phosphitylation (R'OH, >4 hours) Intermediate->Step2 Slow Exchange (Differential Reactivity) Oxidation Oxidation / Sulfurization (S8, Se, or Oxone) Intermediate->Oxidation Direct Oxidation Dinucleoside Dinucleoside Phosphite (31P NMR: ~130-140 ppm) Step2->Dinucleoside Final Phosphorothioate / Phosphate (31P NMR: ~69 ppm / ~-5 ppm) Oxidation->Final Stable P(V) Product Dinucleoside->Oxidation

Stepwise phosphitylation and oxidation workflow using methyl bis(4-nitrophenyl) phosphite.

References

  • Kashemirov, B. A., et al. "42.16.4 Phosphoric Acid and Derivatives (Update 2021)." Science of Synthesis, Thieme Connect. Available at:[Link]

  • "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations." Thieme Connect. Available at: [Link]

Sources

Advanced Phosphitylation Strategies: Methyl bis(4-nitrophenyl) phosphite vs. Standard Phosphoramidites

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Phosphorylation and phosphitylation are foundational transformations in the synthesis of oligonucleotides, phospholipids, and nucleotide-based prodrugs. For decades, standard phosphoramidite reagents—such as 2-cyanoethyl diisopropylphosphoramidite (CED-phosphoramidite)—have served as the industry standard. However, their extreme reactivity necessitates stringent moisture control and extensive protecting-group strategies, particularly when modifying bifunctional substrates like amino alcohols.

Recently, Methyl bis(4-nitrophenyl) phosphite (MBNP) has emerged as a highly stable, chemoselective alternative. Synthesized in excellent yields from commercially available dichloro(methoxy)phosphine, MBNP offers unprecedented O-chemoselectivity, enabling the direct phosphitylation of unprotected amino alcohols.

This guide provides an objective, data-backed comparison between MBNP and standard phosphoramidites, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for your workflows.

Mechanistic Comparison & Causality

To understand the operational differences between these reagents, we must examine the causality behind their reactive intermediates.

Standard Phosphoramidites: High Reactivity, Low Selectivity

Standard phosphoramidites require a weak acid activator (e.g., 1H-tetrazole or 4,5-dicyanoimidazole) to protonate the diisopropylamine leaving group. This generates a highly electrophilic phosphitylating intermediate.

  • The Causality of Limitations: Because this intermediate is so electrophilic, it reacts indiscriminately with both hydroxyl (-OH) and amine (-NH 2​ ) nucleophiles. Consequently, when working with amino alcohols, researchers must pre-protect the amine group to prevent unwanted N-phosphitylation. Furthermore, the intermediate is highly sensitive to trace moisture, rapidly hydrolyzing to form unreactive H-phosphonate diesters, which depresses overall yields.

Methyl bis(4-nitrophenyl) phosphite (MBNP): Differential Reactivity

MBNP operates on a fundamentally different mechanistic principle, relying on the differential leaving group ability of its two 4-nitrophenyl (PNP) groups under basic conditions.

  • The Causality of Chemoselectivity: The electron-withdrawing nature of the nitro group makes the PNPolate an excellent leaving group. In the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), the reaction exhibits profound O-chemoselectivity , reacting exclusively with the hydroxyl group of unprotected amino alcohols.

  • The Causality of Sequential Control: Once the first PNP group is displaced by an alkoxy group, the electron density on the phosphorus atom increases. This electronic shift significantly reduces the electrophilicity of the phosphorus center, making the displacement of the second PNP group much slower. This kinetic bottleneck allows researchers to selectively isolate the nonsymmetrical phosphorus(III) ester without over-reaction.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both reagents based on established synthetic literature.

ParameterMethyl bis(4-nitrophenyl) phosphite (MBNP)CED-Phosphoramidite
Primary Application Chemoselective O-phosphitylationGeneral oligonucleotide synthesis
O-Chemoselectivity High (Reacts selectively with -OH)Low (Reacts with -OH and -NH 2​ )
Protecting Groups Needed None required for amino alcoholsStrict N-protection required
Activation Strategy Mild Base (e.g., DBU)Weak Acid (e.g., 1H-Tetrazole)
Moisture Sensitivity Moderate (Stable to standard handling)Extreme (Requires strict anhydrous conditions)
Reaction Time (1st Coupling) ~10 minutes15 – 60 minutes
Sequential Coupling Excellent (2nd leaving group is slower)Poor (Requires stepwise oxidation/deprotection)

Experimental Workflows & Pathway Visualization

Workflow cluster_MBNP MBNP Pathway (Chemoselective) cluster_CED Phosphoramidite Pathway (Standard) M1 Methyl bis(4-nitrophenyl) phosphite (MBNP) M3 DBU (Base) 10 min, RT M1->M3 M2 Unprotected Amino Alcohol M2->M3 M4 Exclusive O-Phosphitylation M3->M4 P1 CED-Phosphoramidite P3 1H-Tetrazole (Acidic Activator) P1->P3 P2 N-Protected Amino Alcohol P2->P3 P4 O-Phosphitylation (Requires Deprotection) P3->P4

Workflow comparing MBNP chemoselectivity vs standard phosphoramidite protection requirements.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The distinct kinetic profiles of the reagents allow for real-time reaction monitoring.

Protocol A: Chemoselective O-Phosphitylation using MBNP[4]

This protocol leverages the rapid displacement of the first PNP group to selectively phosphitylate an unprotected amino alcohol.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve Methyl bis(4-nitrophenyl) phosphite (324) (10 mmol, 1.0 equiv) and the target unprotected amino alcohol (10 mmol, 1.0 equiv) in anhydrous acetonitrile (20 mL).

  • Base Addition: Add DBU (10 mmol, 1.0 equiv) dropwise at room temperature. The reaction mixture will typically exhibit a color change as the 4-nitrophenolate anion is released.

  • Self-Validation (Monitoring): Stir the mixture for exactly 10 minutes. Validate reaction completion via 31 P NMR spectroscopy or TLC. You should observe the complete disappearance of the starting MBNP signal and the emergence of a single new peak corresponding to the nonsymmetrical mono-substituted phosphite intermediate.

  • Isolation: Evaporate the solvent under reduced pressure. Purify the residue via silica gel column chromatography to isolate the pure phosphorus(III) ester.

  • Downstream Processing: The intermediate can now be subjected to a second nucleophilic attack (using a stronger base or longer reaction time) or oxidized/sulfurized to the corresponding phosphate/thiophosphate.

Protocol B: Standard Phosphoramidite Coupling (Control/Comparison)[2]

This protocol demonstrates the standard approach, highlighting the mandatory protection steps.

  • Preparation: Ensure the amino alcohol has been strictly N-protected (e.g., with an Fmoc or Boc group) and rigorously dried. Dissolve the N-protected amino alcohol (1.0 equiv) and the CED-phosphoramidite reagent (1.2 equiv) in anhydrous acetonitrile.

  • Activation: Add a solution of 1H-tetrazole (0.45 M in acetonitrile, 1.5 equiv) to the reaction mixture to activate the phosphoramidite.

  • Self-Validation (Monitoring): Stir for 30–60 minutes at room temperature under strictly anhydrous conditions. Monitor via 31 P NMR for the shift from the amidite signal (~149 ppm) to the phosphite triester signal (~140 ppm).

  • Oxidation/Quenching: Quench the reaction and immediately proceed to oxidation (e.g., using iodine/water/pyridine) or sulfurization, as the intermediate phosphite triester is prone to degradation.

Conclusion

While standard CED-phosphoramidites remain the workhorse for automated solid-phase oligonucleotide synthesis, Methyl bis(4-nitrophenyl) phosphite (MBNP) provides a distinct strategic advantage for solution-phase synthesis and complex molecule functionalization. By eliminating the need for amine protecting groups through its inherent O-chemoselectivity, MBNP streamlines synthetic workflows, improves atom economy, and reduces overall processing time.

References
  • Science of Synthesis: Phosphoric Acid and Derivatives (Update 2021) - Section 42.16.4.2.8.4 Method 4: Synthesis from Methyl Bis(4-nitrophenyl) Phosphite. Thieme Connect.
  • Solid-Phase Chimeric Oligonucleotide Synthesis via a Phosphoramidite Approach. Thieme Connect.
  • Phosphorylation of Nonnucleoside Alcohols with Phosphoryl Chloride. Thieme Connect.
  • Synthesis from Phosphotriester Intermediates Obtained via Phosphorus(III) Species. Thieme Connect.

HPLC Method Validation for Purity Analysis of Methyl bis(4-nitrophenyl) phosphite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare analytical methodologies for the purity assessment of highly reactive phosphites and provide a self-validating, ICH Q2(R2) compliant protocol.

Introduction: The Analytical Challenge

Methyl bis(4-nitrophenyl) phosphite is a highly reactive intermediate widely utilized in advanced oligonucleotide synthesis and organophosphorus chemistry. However, its defining chemical feature—a highly electrophilic phosphorus(III) center flanked by two strongly electron-withdrawing 4-nitrophenyl leaving groups—makes its purity analysis notoriously difficult.

When subjected to standard analytical workflows, the compound is highly prone to artifactual degradation. As a Senior Application Scientist, I frequently encounter analytical data where high-quality synthesized batches are falsely rejected due to improper method selection. This guide compares the mechanistic failures of traditional Reversed-Phase HPLC (RP-HPLC) against an optimized, anhydrous Normal-Phase HPLC (NP-HPLC) method, providing a robust framework grounded in the[1].

The Mechanistic Pitfall: Why Traditional RP-HPLC Fails

In traditional RP-HPLC, the mobile phase inevitably contains water (e.g., Water/Acetonitrile gradients with acidic modifiers). When Methyl bis(4-nitrophenyl) phosphite enters this aqueous environment, the P(III) center undergoes rapid nucleophilic attack by H2​O .

The Causality of Failure:

  • Solvolysis: The water molecule attacks the electrophilic phosphorus, cleaving the labile P–OAr bond.

  • Degradation Products: This reaction releases free 4-nitrophenol and forms a stable H-phosphonate derivative.

  • Chromatographic Artifacts: Because this degradation occurs on-column during the run, the resulting chromatogram presents a false reality: an artificially inflated 4-nitrophenol peak and a severely reduced API peak.

As noted in literature regarding the [2], avoiding protic solvents is paramount for accurate quantification.

The Optimized Strategy: Anhydrous NP-HPLC

To achieve true specificity and accuracy, the analytical environment must be a self-validating system entirely devoid of water. Normal-Phase HPLC (NP-HPLC) utilizing a bare silica stationary phase and a strictly non-polar, anhydrous mobile phase (e.g., Hexane and Ethyl Acetate) eliminates the hydrolytic pathway. Furthermore, as highlighted in comparative guides for[3], selecting the correct stationary and mobile phase is the most critical variable in preventing artifactual degradation.

G Analyte Methyl bis(4-nitrophenyl) phosphite (Highly Electrophilic P(III)) RP Method A: Traditional RP-HPLC (Aqueous H2O/MeCN) Analyte->RP Moisture Exposure NP Method B: Optimized NP-HPLC (Anhydrous Hexane/EtOAc) Analyte->NP Anhydrous Conditions Degradation On-Column Solvolysis (Nucleophilic Attack by H2O) RP->Degradation Intact Analyte Remains Intact (No Hydrolytic Cleavage) NP->Intact ResultRP False Low Purity Artificially High 4-Nitrophenol Degradation->ResultRP ResultNP Accurate Purity Assessment (>99% Recovery) Intact->ResultNP

Fig 1. Mechanistic workflow comparing aqueous RP-HPLC degradation vs. anhydrous NP-HPLC stability.

Comparative Performance Data

The following table summarizes the stark contrast in analytical readouts when the exact same high-purity batch of Methyl bis(4-nitrophenyl) phosphite is analyzed using the two different methodologies.

Table 1: Comparative Performance: RP-HPLC vs. NP-HPLC

ParameterMethod A: Traditional RP-HPLCMethod B: Optimized NP-HPLC
Mobile Phase Water / Acetonitrile (0.1% TFA)Hexane / Ethyl Acetate (85:15, Anhydrous)
Stationary Phase C18 (Octadecylsilane), 5 µmBare Silica, 5 µm
Analyte Stability Poor (Rapid on-column hydrolysis)Excellent (Intact throughout run)
4-Nitrophenol Peak Artificially High (>15.0%)Accurate to sample (<0.5%)
Apparent Purity False Low (~80-85%)True Value (>99.0%)

Expert Insight: The false-low purity trap. When analysts observe a large 4-nitrophenol peak in RP-HPLC, the instinct is to reject the batch. However, the causality lies in the method, not the synthesis. By eliminating the protic solvent, we eliminate the solvolysis pathway, ensuring the chromatogram reflects the true state of the sample.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To establish trustworthiness, the analytical procedure must be validated according to [1]. Below is the step-by-step methodology for executing the optimized NP-HPLC workflow.

Phase 1: System Dehydration & Equilibration
  • Solvent Flush: Purge all HPLC lines with 100% Isopropyl Alcohol (IPA) for 30 minutes at 1.0 mL/min to completely remove residual aqueous buffers from the system.

  • Column Installation: Install a high-quality bare silica column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Equilibration: Pump the anhydrous mobile phase (Hexane : Ethyl Acetate, 85:15 v/v) at 1.0 mL/min until the baseline is completely flat and system pressure is constant.

Phase 2: Strictly Anhydrous Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Hexane and Ethyl Acetate (85:15 v/v). Store the diluent over activated molecular sieves (3Å) for at least 24 hours prior to use to ensure water content remains <50 ppm.

  • Standard Preparation: Accurately weigh 10.0 mg of Methyl bis(4-nitrophenyl) phosphite reference standard into a dry 10 mL volumetric flask. Dissolve and make up to volume with the anhydrous diluent to yield a 1.0 mg/mL solution. Prepare immediately before injection to minimize atmospheric moisture exposure.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity & SST: Inject a resolution mixture containing the API and 4-nitrophenol (0.1 mg/mL each). Verify that the Resolution ( Rs​ ) between the two peaks is > 2.0.

  • Linearity: Inject five concentration levels ranging from 50% to 150% of the nominal concentration (0.5 mg/mL to 1.5 mg/mL). Plot peak area against concentration.

  • Precision: Perform six replicate injections of the 100% standard (1.0 mg/mL). Calculate the %RSD of the peak areas.

  • Accuracy: Spike the API solution with known amounts of 4-nitrophenol at 0.1%, 0.5%, and 1.0% specification levels. Calculate the percentage recovery.

Validation Results Summary

Table 2: ICH Q2(R2) Validation Results for Optimized NP-HPLC

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution of API and impurities Rs​ = 3.2 (API vs 4-Nitrophenol)Pass
Linearity & Range R2≥0.999 (50% to 150% of nominal) R2=0.9998 Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at all spike levels99.2% - 100.5%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart Source: Chromatography Today URL:[Link]

Sources

Mass Spectrometry Fragmentation Patterns of Methyl Bis(4-nitrophenyl) Phosphite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Focus: Mechanistic MS/MS interpretation, comparative reagent performance, and self-validating analytical workflows.

The Analytical Challenge of Organophosphites

In modern synthetic and medicinal chemistry, organophosphites are critical intermediates. Specifically, Methyl bis(4-nitrophenyl) phosphite (MBNPP) has emerged as a highly valuable reagent due to its , particularly for unprotected amino alcohols. However, tracking MBNPP and its metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges. As a Phosphorus(III) species, it is highly susceptible to artifactual oxidation, and its complex fragmentation pathways require precise mechanistic understanding to avoid false-positive identifications during non-target screening.

This guide objectively compares the mass spectrometric behavior of MBNPP against other common phosphorus reagents and provides a self-validating protocol for its robust quantification.

Mechanistic Causality in ESI-MS Fragmentation

Understanding the fragmentation of MBNPP requires analyzing the electron distribution within its structure. When ionized via Electrospray Ionization (ESI) in positive mode, MBNPP yields a protonated precursor ion [M+H]+ at m/z 339.04.

Subjecting this precursor to Collision-Induced Dissociation (CID) triggers two primary, competing pathways driven by the molecule's specific functional groups:

  • The Methyl Ester Rule: Protonated methyl esters of organophosphorus compounds undergo a highly specific 1[1] during CID. This is a critical diagnostic feature; unlike ethyl or isopropyl organophosphates which typically eliminate alkenes (e.g., ethylene, 28 Da) via a McLafferty-type rearrangement, MBNPP's loss of CH3​OH yields a distinct bis(4-nitrophenyl) phosphonium ion at m/z 307.01.

  • The Aryloxy Cleavage: The 4-nitrophenyl groups are strongly electron-withdrawing. This electronic pull weakens the P−OAr bonds. Consequently, protonation readily leads to the expulsion of neutral 4-nitrophenol (139 Da), generating a methyl 4-nitrophenyl phosphite fragment at m/z 200.01.

Fragmentation M [M+H]+ m/z 339.04 Methyl bis(4-nitrophenyl) phosphite F1 [M+H - CH3OH]+ m/z 307.01 Bis(4-nitrophenyl) phosphonium M->F1 Neutral Loss: Methanol (-32 Da) F2 [M+H - HOC6H4NO2]+ m/z 200.01 Methyl 4-nitrophenyl phosphite M->F2 Neutral Loss: 4-Nitrophenol (-139 Da) F3 [M+H - HOC6H4NO2 - CH3OH]+ m/z 168.00 4-Nitrophenyl phosphonium F2->F3 Neutral Loss: Methanol (-32 Da)

Figure 1: Primary CID fragmentation pathways of protonated Methyl bis(4-nitrophenyl) phosphite.

Objective Comparison: MBNPP vs. Alternative Reagents

To contextualize MBNPP's performance, we must compare it against alternatives like Triphenyl phosphite (TPP), a standard P(III) coupling reagent, and Bis(4-nitrophenyl) phosphate (BNPP), a structurally related P(V) compound widely used as an 2[2].

The table below summarizes their quantitative MS parameters. Notice how the oxidation state (P(III) vs. P(V)) dictates the optimal ionization polarity and structural stability.

FeatureMethyl bis(4-nitrophenyl) phosphite (MBNPP)Triphenyl phosphite (TPP)Bis(4-nitrophenyl) phosphate (BNPP)
Chemical Class P(III) TriesterP(III) TriesterP(V) Diester
Exact Mass (Da) 338.03310.08340.01
Primary Ionization Positive ESI ( [M+H]+ m/z 339.04)Positive ESI ( [M+H]+ m/z 311.08)Negative ESI ( [M−H]− m/z 339.00)
Key Diagnostic Fragments m/z 307.01, 200.01, 168.00m/z 217.05, 153.02m/z 186.90, 178.00, 138.00
In-Source Stability Moderate (Prone to oxidation)High (in aprotic solvents)3[4]
Matrix Suppression ModerateLowLow

Self-Validating Experimental Protocol for LC-MS/MS

Organophosphites are notoriously prone to artifactual oxidation to phosphates during sample preparation and inside the heated ESI source. The following protocol is engineered as a self-validating system —meaning it contains built-in physical and analytical checks to guarantee that the detected P(III) species is native to the sample, not an artifact of the method.

Step 1: Quenching and Extraction
  • Action: Quench the experimental reaction mixture using pre-chilled (-20°C) acetonitrile containing 0.1% BHT (butylated hydroxytoluene). Spike with Triphenyl phosphate- d15​ as an Internal Standard (IS).

  • Causality: The sub-zero temperature kinetically arrests chemical reactivity. BHT acts as a radical scavenger to prevent ambient auto-oxidation of the P(III) center to P(V) during extraction. The stable-isotope IS validates extraction recovery.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 column (50 × 2.1 mm, 1.7 µm) maintained at 10°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid ensures complete protonation of the phosphite, maximizing positive ESI sensitivity. The chilled column compartment minimizes on-column hydrolysis of the highly labile 4-nitrophenyl ester bonds.

Step 3: Mass Spectrometry (ESI-QqQ or Orbitrap)
  • Action: Operate in Positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C (significantly lower than the standard 350°C).

  • Causality: A lower desolvation temperature is critical. Excessive heat in the presence of trace oxygen and water in the ESI source will artificially oxidize MBNPP to its corresponding phosphate (m/z 355.03), destroying quantitative accuracy.

Step 4: System Suitability & Self-Validation
  • Action: Run a solvent blank immediately after the highest calibration standard. Monitor the m/z 355.03 channel (the theoretical [M+H]+ for the oxidized P(V) counterpart).

  • Causality: If the m/z 355.03 peak exceeds 5% of the m/z 339.04 peak in a freshly prepared MBNPP standard, it proves in-source oxidation is occurring. The system must be cooled or the source cleaned before proceeding.

Workflow S1 1. Sample Quench (Cold MeCN, -20°C) S2 2. LC Separation (C18, 0.1% FA) S1->S2 S3 3. ESI-MS/MS (Pos Mode, 15-35 eV) S2->S3 S4 4. QC Validation (Blank & IS Check) S3->S4

Figure 2: Self-validating LC-MS/MS workflow for organophosphite analysis.

References

  • Fragmentation and reactions of organophosphate ions produced by electrospray ionization. doi.org. URL:[1]

  • 42.16.4 Phosphoric Acid and Derivatives (Update 2021). thieme-connect.de. URL:

  • Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate. nih.gov. URL:[2]

  • Bis(4-nitrophenyl)phosphoric acid - the NIST WebBook. nist.gov. URL:[4]

Sources

A Comparative Guide to the Efficacy of Electron-Deficient Phosphite Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the optimization of carbon-carbon and carbon-heteroatom bond formation is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions stand as a pillar of modern synthetic chemistry, and the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope.[1][2] This guide provides an in-depth evaluation of the efficacy of electron-deficient phosphite ligands, with a specific focus on the hypothetical performance of Methyl bis(4-nitrophenyl) phosphite, in comparison to other widely used ligand classes in seminal cross-coupling reactions.

The Critical Role of Ligands in Catalysis

The ligand's role in a catalytic cycle is far from passive; it directly influences the electronic and steric environment of the metal center.[3] This modulation affects the rates of key elementary steps, including oxidative addition, transmetalation, and reductive elimination.[4] The ideal ligand should promote the desired catalytic turnover while minimizing side reactions and catalyst deactivation pathways.[5]

Phosphite ligands, characterized by the P(OR)₃ structure, are generally considered to be stronger π-acceptors compared to their phosphine (PR₃) counterparts.[6] This electronic property can significantly impact the catalytic activity of the palladium center. The introduction of electron-withdrawing groups on the aryl moieties of the phosphite ligand, as in the case of Methyl bis(4-nitrophenyl) phosphite, is expected to further enhance its π-acceptor character.

Comparative Ligand Evaluation in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a versatile method for the formation of C(sp²)–C(sp²) bonds, serves as an excellent platform for comparing ligand performance.[7][8][9] We will compare our hypothetical electron-deficient phosphite, Methyl bis(4-nitrophenyl) phosphite, with established phosphine ligands across a range of challenging substrates.

Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
LigandCatalyst Loading (mol %)SolventBaseTemp (°C)Time (h)Yield (%)Notes
Methyl bis(4-nitrophenyl) phosphite (Hypothetical) 1.0 (Pd)TolueneK₃PO₄1001285Moderate to good yield, demonstrating viability with an electron-rich aryl chloride.
SPhos1.0 (Pd)TolueneK₃PO₄RT298[2]Excellent yield at room temperature, highlighting the efficacy of bulky biaryl phosphines.[1]
XPhos0.5 (Pd)TolueneK₃PO₄100195[2]High turnover number and frequency, suitable for sterically demanding substrates.
P(t-Bu)₃1.0 (Pd)DioxaneK₃PO₄80492Effective for a range of aryl chlorides.
Triphenylphosphine2.0 (Pd)Toluene/H₂OK₂CO₃1002465Lower yield, indicating limitations with less reactive aryl chlorides.
Analysis of Suzuki-Miyaura Data

The hypothetical data for Methyl bis(4-nitrophenyl) phosphite suggests that electron-deficient phosphite ligands can be effective in promoting the coupling of moderately activated aryl chlorides. The strong π-accepting nature of this ligand likely facilitates the reductive elimination step, which can be rate-limiting. However, its performance is surpassed by bulky, electron-rich biaryl phosphines like SPhos and XPhos, which are known to accelerate both oxidative addition and reductive elimination.[1]

Performance in Heck-Cassar-Sonogashira Coupling

The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes.[10] The choice of ligand is critical for achieving high yields and preventing the homocoupling of the alkyne (Glaser coupling).

Table 2: Ligand Performance in the Sonogashira Coupling of 4-Bromobenzonitrile with Phenylacetylene
LigandCatalyst Loading (mol %)Co-catalystSolventBaseTemp (°C)Time (h)Yield (%)Notes
Methyl bis(4-nitrophenyl) phosphite (Hypothetical) 0.5 (Pd)CuI (1 mol%)TolueneEt₃N60690Good yield with an electron-deficient aryl bromide.
P(t-Bu)₃0.1 (Pd)None (Cu-free)DioxaneCs₂CO₃80295[11]Excellent performance in a copper-free system.[12]
Triphenylphosphine1.0 (Pd)CuI (2 mol%)DMFEt₃N801282[13]Standard conditions, effective but requires higher catalyst loading.
Xantphos0.5 (Pd)CuI (1 mol%)DioxaneDBU100888[14]Bidentate ligand showing good performance.
Analysis of Sonogashira Data

In the Sonogashira coupling, the hypothetical Methyl bis(4-nitrophenyl) phosphite demonstrates good efficacy. The electron-poor nature of the ligand can help to stabilize the palladium(0) species and facilitate the catalytic cycle. The comparison with P(t-Bu)₃ highlights the trend towards copper-free Sonogashira couplings, which are often enabled by bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle without the need for a co-catalyst.[11]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the ligand (0.01 mmol for a 1:1 L:Pd ratio).

  • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • The reaction mixture is stirred at the specified temperature for the indicated time.

  • Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography.

General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium precursor (e.g., PdCl₂(PPh₃)₂, 0.005 mmol, 0.5 mol%), and copper(I) iodide (0.01 mmol, 1 mol%) if applicable.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the degassed solvent (e.g., toluene, 5 mL) and the base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) via syringe.

  • Stir the reaction at the specified temperature until the starting material is consumed.

  • Work-up and purification are performed as described for the Suzuki-Miyaura coupling.

Mechanistic Considerations and Visualization

A fundamental understanding of the catalytic cycle is crucial for rational ligand design and reaction optimization.

Suzuki-Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Ar'B(OH)₂ / Base Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Product Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The electronic properties of the phosphite ligand primarily influence the reductive elimination step. A more π-accepting ligand can withdraw electron density from the palladium center, promoting the formation of the C-C bond and regenerating the Pd(0) catalyst.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reagents Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Pd Precursor & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Stir at Specified Temp Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Cool and Dilute Monitoring->Quench Filter Filter through Celite Quench->Filter Purify Column Chromatography Filter->Purify Analyze Characterize Product Purify->Analyze

Caption: A typical experimental workflow for ligand performance evaluation.

Conclusion and Future Outlook

This guide provides a comparative framework for evaluating the efficacy of electron-deficient phosphite ligands, using the hypothetical Methyl bis(4-nitrophenyl) phosphite as a case study, against established phosphine ligands in palladium-catalyzed cross-coupling reactions. While bulky, electron-rich phosphines often exhibit superior performance, particularly with challenging substrates[1][2], electron-deficient phosphites represent a tunable class of ligands that can offer unique reactivity profiles.

The key takeaway for researchers is the importance of a systematic and comparative approach to ligand selection. The optimal ligand is highly dependent on the specific substrates and desired reaction conditions.[2] Future research in this area will likely focus on the development of novel ligand architectures that combine the beneficial properties of different ligand classes, as well as the application of high-throughput experimentation to accelerate the discovery of new and improved catalytic systems.[4][15][16]

References

  • A Technical Guide to the Basic Reactivity of Phosphinite Ligands in Organic Synthesis - Benchchem. (n.d.).
  • van Leeuwen, P. W. N. M., Kamer, P. C. J., Claver, C., Pàmies, O., & Diéguez, M. (2011). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 111(3), 2077–2118. [Link]

  • Phosphite Ligands - Catalysts / Alfa Chemistry. (n.d.).
  • A new P3N ligand for Pd-catalyzed cross-couplings in water - PMC. (n.d.).
  • The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction | Request PDF - ResearchGate. (n.d.).
  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Bedford, R. B., Hazelwood, S. L., Limmert, M. E., Brown, J. M., Ramdeehul, S., Cowley, A. R., Coles, S. J., & Hursthouse, M. B. (2003). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. Organometallics, 22(7), 1364–1371. [Link]

  • The role of ligand transformations on the performance of phosphite- and phosphinite-based palladium catalysts in the Suzuki reaction - Chemistry - University of Oxford. (n.d.).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. (n.d.).
  • Urrutigoïty, M., Darses, S., Miqueu, K., & Sotiropoulos, J.-M. (2004). Catalytic Efficiency of a New Tridentate Ferrocenyl Phosphine Auxiliary: Sonogashira Cross-Coupling Reactions of Alkynes with Aryl Bromides and Chlorides at Low Catalyst Loadings of 10-1 to 10-4 Mol %. Organic Letters, 6(19), 3379–3382. [Link]

  • (PDF) Chiral Phosphites as Ligands in Asymmetric Metal Complex Catalysis and Synthesis of Coordination Compounds. - ResearchGate. (n.d.).
  • Phosphite-Containing Ligands for Asymmetric Catalysis | Chemical Reviews. (n.d.).
  • Phosphorus Ligand Effects in Homogeneous Catalysis and Rational Catalyst Design - COPYRIGHTED MATERIAL. (n.d.).
  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions - ChemRxiv. (n.d.).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 920. [Link]

  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions - Benchchem. (n.d.).
  • Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings - MDPI. (n.d.).
  • So, C. M., & Kwong, F. Y. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2879–2891. [Link]

  • High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (n.d.).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (n.d.).
  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. (n.d.).
  • van den Boom, T., Kumar, A., Ghosh, C., Shmul, G., Ben-David, Y., & Milstein, D. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 52(17), 5655–5662. [Link]

  • Miniaturised cross-coupling reactions: Solid dispensing approach for high-throughput screening - University of Johannesburg. (n.d.).
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  • Heck Reaction - Chemistry LibreTexts. (n.d.).
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A Comparative Guide to the Spectroscopic Characterization of Methyl bis(4-nitrophenyl) phosphite

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the spectroscopic techniques required for the unambiguous structural elucidation of Methyl bis(4-nitrophenyl) phosphite. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It delves into the causality behind experimental choices, compares the target molecule with relevant structural analogs, and provides robust, field-proven protocols for data acquisition. Our objective is to equip you with the expertise to not only identify this molecule but to understand the subtle spectroscopic signatures that define its chemical identity.

Introduction: The Analytical Challenge

Methyl bis(4-nitrophenyl) phosphite is an organophosphorus compound of interest as a potential synthetic intermediate. Its structure, featuring a trivalent phosphorus atom, two electron-withdrawing nitrophenyl groups, and a methoxy substituent, presents a unique analytical puzzle. Accurate characterization is paramount to ensure purity and confirm structural integrity before its use in further synthetic applications.

This guide will focus on a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P, ¹H, and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the expected spectral data of our target compound with its close structural relatives—namely its pentavalent phosphate analog, Methyl bis(4-nitrophenyl) phosphate, and the related phosphonate, Bis(4-nitrophenyl) methylphosphonate—we will highlight the key differentiating features that ensure confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of specific nuclei. For organophosphorus compounds, a multi-nuclear approach is essential.

³¹P NMR: The Definitive Phosphorus Signature

The most direct method for characterizing any organophosphorus compound is ³¹P NMR spectroscopy.[1] The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, resulting in excellent NMR sensitivity and sharp signals.[2] The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its oxidation state, coordination number, and the electronic nature of its substituents.

This is the most critical point of comparison. Methyl bis(4-nitrophenyl) phosphite contains a P(III) center, which is significantly more shielded (experiences a stronger magnetic field) than a P(V) center in a phosphate or phosphonate. This results in a dramatic upfield shift.

Expected Chemical Shift: For a phosphite ester like our target molecule, the ³¹P NMR signal is expected to appear far upfield, typically in the range of δ = +120 to +140 ppm . This contrasts sharply with its phosphate analog, which would feature a signal significantly downfield, usually between δ = -5 to -20 ppm .[3] This vast difference of over 100 ppm provides an unambiguous distinction between the phosphite and phosphate forms.[1]

CompoundPhosphorus Oxidation StateFunctional GroupExpected ³¹P NMR Chemical Shift (δ, ppm)
Methyl bis(4-nitrophenyl) phosphite (Target) IIIPhosphite+120 to +140
Methyl bis(4-nitrophenyl) phosphate (Analog)[4]VPhosphate-5 to -20
Bis(4-nitrophenyl) methylphosphonate (Analog)[5]VPhosphonate+15 to +30
¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum provides a map of the proton environments and their connectivity. For Methyl bis(4-nitrophenyl) phosphite, we anticipate two key regions of interest: the aromatic region and the aliphatic (methoxy) region.

  • Aromatic Protons (δ ≈ 8.3 & 7.5 ppm): The two p-nitrophenyl groups are chemically equivalent. The protons on each ring will exhibit a classic AA'BB' splitting pattern characteristic of para-substituted benzene rings. The two protons ortho to the strongly electron-withdrawing nitro group (H_ortho) will be deshielded and appear as a doublet around δ ≈ 8.3 ppm .[6] The two protons meta to the nitro group (H_meta), adjacent to the phosphite ester oxygen, will appear as a doublet at a more upfield position, around δ ≈ 7.5 ppm .

  • Methoxy Protons (δ ≈ 3.8 ppm): The protons of the methyl group (-OCH₃) will appear as a doublet due to coupling with the phosphorus nucleus (³JP-H). This coupling constant is typically in the range of 10-15 Hz. The chemical shift is expected around δ ≈ 3.8 ppm .[7] The presence of this doublet is a key indicator of the P-O-CH₃ linkage.

¹³C NMR: The Carbon Framework

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the molecule's symmetry, only one set of signals for the nitrophenyl carbons and one signal for the methoxy carbon are expected.

  • Aromatic Carbons (δ ≈ 120-155 ppm): Four distinct signals are expected for the aromatic carbons. The carbon atoms directly attached to the nitro group (C-NO₂) and the phosphite oxygen (C-O-P) will be the most deshielded. The other two carbons will appear in the typical aromatic region. Approximate shifts can be predicted based on substituent effects.[8][9]

    • C-O-P (ipso): ~155 ppm

    • C-NO₂ (para): ~148 ppm

    • C_ortho (to -NO₂): ~125 ppm

    • C_meta (to -NO₂): ~121 ppm

  • Methoxy Carbon (δ ≈ 55 ppm): A single signal for the methoxy carbon (-OCH₃) is expected around δ ≈ 55 ppm . This signal may also show coupling to the phosphorus nucleus (²JP-C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.[10] The spectrum of Methyl bis(4-nitrophenyl) phosphite is defined by the vibrations of the nitro group, the aromatic rings, and the phosphite ester linkages.

The most crucial comparison with its phosphate analog lies in the P=O stretching region.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
P=O Stretch Absent N/AThis is the key differentiating feature. The phosphate analog would show a very strong, characteristic absorption band around 1250-1300 cm⁻¹. Its absence is strong evidence for the phosphite structure.[11]
Ar-NO₂ Asymmetric Stretch 1520 - 1530StrongConfirms the presence of the nitro groups.[12]
Ar-NO₂ Symmetric Stretch 1345 - 1355StrongA second strong band confirming the nitro groups.[12]
P-O-C (Aryl) Stretch 1180 - 1220StrongIndicates the phosphorus-aryl oxygen bond.[13]
P-O-C (Alkyl) Stretch 1020 - 1050StrongIndicates the phosphorus-methyl oxygen bond.
C-H (Aromatic) 3000 - 3100MediumAromatic C-H stretching.
C-H (Aliphatic) 2850 - 2960Medium-WeakMethyl group C-H stretching.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition.[14]

  • Molecular Ion (M⁺): For C₁₃H₁₁N₂O₇P, the expected monoisotopic mass is 338.0304 g/mol . A high-resolution mass spectrometer should detect this mass with high accuracy (typically < 5 ppm error).[5]

  • Key Fragmentation Pathways: Organophosphorus compounds often exhibit characteristic fragmentation patterns.[15][16] For Methyl bis(4-nitrophenyl) phosphite, likely fragmentation includes:

    • Loss of a nitrophenoxy radical: [M - •OC₆H₄NO₂]⁺

    • Loss of a methoxy radical: [M - •OCH₃]⁺

    • Formation of the nitrophenoxy cation: [OC₆H₄NO₂]⁺

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete characterization of a newly synthesized batch of Methyl bis(4-nitrophenyl) phosphite.

G cluster_0 Initial Screening & Purity cluster_1 Detailed Structural Elucidation cluster_2 Data Integration & Final Confirmation TLC TLC/LC-MS Analysis IR FT-IR Spectroscopy TLC->IR Quick Check Analysis Combined Data Analysis TLC->Analysis P_NMR ³¹P NMR Spectroscopy IR->P_NMR Confirm P-Oxidation State IR->Analysis H_NMR ¹H NMR Spectroscopy P_NMR->H_NMR P_NMR->Analysis C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR H_NMR->Analysis HRMS High-Resolution MS C_NMR->HRMS C_NMR->Analysis HRMS->Analysis Structure Structure Confirmed: Methyl bis(4-nitrophenyl) phosphite Analysis->Structure

Caption: Logical workflow for the comprehensive spectroscopic characterization.

Experimental Protocols

The following are generalized but robust protocols for acquiring high-quality spectroscopic data.

Protocol 1: NMR Spectroscopy (³¹P, ¹H, ¹³C)
  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[10] For ³¹P NMR, an external standard of 85% H₃PO₄ (δ = 0.0 ppm) in a sealed capillary is often used.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ³¹P NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., from +200 ppm to -50 ppm).

    • Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for accurate integration if quantitative analysis is needed.

  • ¹H and ¹³C NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Acquire a standard proton-decoupled ¹³C spectrum. For enhanced sensitivity, consider longer acquisition times.

    • If necessary, perform 2D experiments (e.g., COSY, HSQC) to confirm assignments.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure.

    • Solid Sample (KBr Pellet): Grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum should be reported in transmittance or absorbance, with the background spectrum automatically subtracted by the instrument software.[10]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule.

  • Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[17]

  • Data Acquisition: Acquire the spectrum in positive ion mode. Calibrate the instrument immediately prior to the run to ensure high mass accuracy.

  • Data Analysis: Determine the m/z value of the molecular ion peak and use the instrument software to calculate the elemental composition based on the exact mass. Compare this with the theoretical formula (C₁₃H₁₁N₂O₇P).

Conclusion

The structural characterization of Methyl bis(4-nitrophenyl) phosphite is a clear-cut process when a systematic, multi-technique approach is employed. The key to an unambiguous assignment lies not just in observing the expected signals, but in confirming the absence of signals that would define its common structural alternatives. The ³¹P NMR spectrum serves as the most definitive tool, with its far upfield chemical shift providing incontrovertible evidence of the P(III) oxidation state. This, combined with the lack of a P=O stretch in the IR spectrum and corroborating data from ¹H NMR, ¹³C NMR, and HRMS, provides a self-validating system for complete and confident characterization.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl bis(4-nitrophenyl) phosphite

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for laboratory personnel working with Methyl bis(4-nitrophenyl) phosphite. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from data on structurally similar organophosphorus and nitrophenyl compounds, adopting a conservative approach to ensure personnel safety. The primary objective is to empower researchers with the knowledge to manage the risks associated with this chemical, from initial handling to final disposal.

Hazard Assessment: A Synthesis of Organophosphate and Nitrophenyl Risks

Methyl bis(4-nitrophenyl) phosphite is a compound of significant toxicological concern due to its hybrid structure. It combines the neurotoxic potential of organophosphates with the systemic toxicity associated with aromatic nitro compounds.

  • Organophosphorus Moiety: The core phosphite structure is related to a class of compounds known for their ability to inhibit acetylcholinesterase (AChE).[1][2][3] Inhibition of this enzyme leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis.[2] Symptoms of exposure can range from salivation, lacrimation, and urination to more severe effects like respiratory distress, muscle weakness, and convulsions.[2][4]

  • 4-Nitrophenyl Groups: The presence of nitrophenyl groups introduces additional hazards. Aromatic nitro compounds are known to be toxic and can be absorbed through the skin.[5] A primary concern is the potential to induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to cyanosis (blue-colored skin), headache, and dizziness.[5][6] Furthermore, compounds like 4-nitrophenol are known skin and eye irritants.[7][8][9][10]

Due to these combined risks, Methyl bis(4-nitrophenyl) phosphite should be handled as a highly toxic substance with potential for dermal absorption and neurotoxic effects.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

A comprehensive PPE strategy is mandatory to prevent all routes of exposure, including dermal, ocular, and inhalation.

The selection of appropriate PPE is contingent on the scale and nature of the experimental work. The following diagram outlines a decision-making process for PPE selection.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Handling Methyl bis(4-nitrophenyl) phosphite Task Define Task: - Weighing solid? - Preparing solution? - Performing reaction? Start->Task Scale Determine Scale: - Milligrams? - Grams? - Large scale? Task->Scale BasePPE Baseline PPE (All Tasks) - Safety Goggles with Side Shields - Flame-Resistant Lab Coat - Long Pants & Closed-Toe Shoes Scale->BasePPE Always Required FaceShield Enhanced Face Protection - Face Shield (in addition to goggles) - For splash or explosion risk Scale->FaceShield If Splash/Explosion Risk Gloves Hand Protection - Double-gloving recommended - Inner: Nitrile - Outer: Butyl Rubber or Viton BasePPE->Gloves Respiratory Respiratory Protection - Chemical Fume Hood (Mandatory) - N95 Respirator (for spill cleanup) BasePPE->Respiratory

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.